2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-4-8-5-6-9(7-10(8)13)12(2,3)11(14)15/h5-7H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVGXZCQYVEAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252711 | |
| Record name | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256584-73-2 | |
| Record name | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256584-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2] This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process development.
Primary Synthetic Pathway: From 2-Methyl-2-phenylpropanoic Acid
This route commences with the readily available starting material, 2-methyl-2-phenylpropanoic acid, and proceeds through a four-step sequence involving bromination, vinylation, reduction, and iodination.
Diagram of the Primary Synthetic Pathway
Caption: Primary synthesis route for this compound.
Experimental Protocols and Data
This step involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium.
Experimental Protocol:
-
In a three-necked round-bottom flask, suspend 2-methyl-2-phenylpropanoic acid (1.0 eq) in water.
-
Slowly add bromine (1.05 eq) to the suspension at ambient temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by gas chromatography (GC).
-
Acidify the reaction mixture to a pH of 1-2 with 5N hydrochloric acid.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from aqueous methanol.
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-2-phenylpropanoic acid | US20120309973A1 |
| Reagents | Bromine, Hydrochloric acid | US20120309973A1 |
| Solvent | Water | US20120309973A1 |
| Reaction Temperature | Ambient to 80°C | US20120309973A1 |
| Yield | 78-81% | US20120309973A1 |
| Purity (GC) | >99% | US20120309973A1 |
This step utilizes a Suzuki-Miyaura cross-coupling reaction to introduce a vinyl group.
Experimental Protocol:
-
In a sealed tube under a nitrogen atmosphere, combine 2-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq), potassium vinyltrifluoroborate (1.0 eq), palladium(II) chloride (0.02 eq), triphenylphosphine (0.06 eq), and cesium carbonate (3.0 eq).
-
Add a 9:1 mixture of THF and water as the solvent.
-
Heat the reaction mixture at 85°C for 22 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-(4-Bromophenyl)-2-methylpropanoic acid | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |
| Reagents | Potassium vinyltrifluoroborate, PdCl2, PPh3, Cs2CO3 | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |
| Solvent | THF/H2O (9:1) | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |
| Reaction Temperature | 85°C | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |
| Yield | Moderate to good | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |
The vinyl group is reduced to an ethyl group via catalytic hydrogenation.
Experimental Protocol:
-
In a suitable pressure vessel, dissolve 2-(4-vinylphenyl)-2-methylpropanoic acid (1.0 eq) in methanol.
-
Add 5% palladium on carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas (1 MPa) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction for the complete consumption of the starting material by HPLC.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.
| Parameter | Value | Reference |
| Starting Material | 2-(4-Vinylphenyl)-2-methylpropanoic acid | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |
| Reagent | Hydrogen gas | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |
| Catalyst | 5% Palladium on Carbon | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |
| Solvent | Methanol | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |
| Reaction Temperature | Room Temperature | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |
| Yield | >99% | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |
The final step is the regioselective iodination of the aromatic ring.
Experimental Protocol:
-
In a round-bottom flask, suspend 2-(4-ethylphenyl)-2-methylpropanoic acid (1.0 eq) and N-iodosuccinimide (1.0 eq) in acetonitrile.
-
Cool the mixture to 15-25°C.
-
Slowly add methanesulfonic acid (1.5 eq).
-
Monitor the reaction by HPLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium hydrogen sulfate.
-
Extract the product and purify as necessary.
| Parameter | Value | Reference |
| Starting Material | 2-(4-Ethylphenyl)-2-methylpropanoic acid | WO2019038779A1 |
| Reagents | N-Iodosuccinimide, Methanesulfonic acid | WO2019038779A1 |
| Solvent | Acetonitrile | WO2019038779A1 |
| Reaction Temperature | 15-25°C | WO2019038779A1 |
| Yield | High | WO2019038779A1 |
Alternative Synthetic Pathway: From 4-Ethylacetophenone
An alternative route begins with 4-ethylacetophenone and proceeds via a Willgerodt-Kindler reaction, followed by α-methylation and iodination.
Diagram of the Alternative Synthetic Pathway
Caption: Alternative synthesis route for this compound.
Experimental Protocols and Data
This two-step sequence converts the ketone to a carboxylic acid.
Experimental Protocol:
-
Heat a mixture of 4-ethylacetophenone (1.0 eq), sulfur, and morpholine. The reaction can be performed under conventional heating or microwave irradiation.
-
The resulting thioamide is then hydrolyzed using a strong acid or base to yield 2-(4-ethylphenyl)acetic acid.
| Parameter | Value | Reference |
| Starting Material | 4-Ethylacetophenone | Willgerodt rearrangement - Wikipedia |
| Reagents | Sulfur, Morpholine, Acid/Base for hydrolysis | Willgerodt rearrangement - Wikipedia |
| Yield | Varies | Willgerodt rearrangement - Wikipedia |
This step involves the α-methylation of the carboxylic acid precursor.
Experimental Protocol:
-
Convert 2-(4-ethylphenyl)acetic acid to its corresponding ester or amide.
-
Treat the ester or amide with a strong base (e.g., LDA) followed by a methylating agent (e.g., methyl iodide) to introduce the α-methyl group.
-
Hydrolyze the resulting α-methylated ester or amide to obtain the carboxylic acid.
| Parameter | Value | Reference |
| Starting Material | 2-(4-Ethylphenyl)acetic acid | General organic chemistry principles |
| Reagents | Methylating agent (e.g., MeI), Strong base (e.g., LDA) | General organic chemistry principles |
| Yield | Varies | General organic chemistry principles |
The final iodination step is the same as in the primary pathway.
Experimental Protocol:
(Refer to the protocol for Step 4 of the Primary Synthetic Pathway)
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a single synthetic step, encompassing reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow for a synthetic chemistry step.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available analytical capabilities.
References
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid chemical properties
An In-depth Technical Guide to 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and analytical data for this compound, a key intermediate in the synthesis of the anticancer drug Alectinib.[1][2][3]
Chemical Identity and Properties
This compound is a substituted aromatic carboxylic acid. Its core structure consists of a benzene ring functionalized with ethyl, iodo, and 2-methylpropanoic acid groups.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1256584-73-2[1][2][4][5] |
| Molecular Formula | C₁₂H₁₅IO₂[1][6][7] |
| Synonyms | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid[2][6], 2-(3-Iodo-4-ethylphenyl)-2-methylpropionic acid[1][6][8] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 318.15 g/mol | [1][6] |
| Appearance | White to off-white solid | [6] |
| Boiling Point | 369.6 ± 27.0 °C (Predicted) | [1][6] |
| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [1][6] |
| pKa | 4.32 ± 0.11 (Predicted) | [1][6] |
| Storage | 2-8°C, sealed in dry, dark conditions |[6][9] |
Role in Pharmaceutical Synthesis
This compound is a crucial building block in the synthesis of Alectinib.[2][3] Alectinib is a second-generation tyrosine kinase inhibitor that targets anaplastic lymphoma kinase (ALK).[2][3] It is used in the treatment of ALK-positive non-small cell lung cancer.[2] The specific structure of this compound is integral to forming the core of the final Alectinib molecule.
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved via multiple routes. Below are summaries of cited experimental methodologies.
Method 1: Direct Iodination
A direct approach involves the iodination of its non-iodinated precursor.[3][6]
-
Starting Material: 2-(4-Ethylphenyl)-2-methylpropanoic acid (CAS 1247119-83-0)[8]
-
Reagents: N-Iodosuccinimide (NIS) as the iodinating agent, and concentrated sulfuric acid or acetic acid as the solvent/catalyst.[3][6]
-
Protocol Summary: The reaction involves treating 2-(4-Ethylphenyl)-2-methylpropanoic acid with N-Iodosuccinimide in acetic acid. The reaction proceeds for approximately 2 hours to yield the final product.[6] The regioselectivity of the iodination at the 3-position is directed by the activating ethyl group at the 4-position.
Method 2: Multi-step Synthesis from a Brominated Precursor
A more complex route involves several transformations starting from a brominated analog, which may be advantageous for process scaling and control.[3]
-
Starting Material: 2-(4-Bromophenyl)-2-methylpropanoic acid.
-
Step 1: Suzuki Coupling: The bromo-compound reacts with potassium vinyltrifluoroborate in the presence of a palladium acetate catalyst and potassium carbonate to produce 2-(4-Vinylphenyl)-2-methylpropanoic acid.
-
Step 2: Reduction: The vinyl group is then reduced to an ethyl group using hydrogen gas with a palladium on carbon (Pd/C) catalyst in ethanol, yielding 2-(4-Ethylphenyl)-2-methylpropanoic acid.
-
Step 3: Iodination: The resulting compound is iodinated using N-iodosuccinimide and concentrated sulfuric acid in acetic acid to produce the final product, this compound.[3]
Visualized Synthesis Workflow
The following diagram illustrates the multi-step synthesis pathway described in Method 2.
Caption: Multi-step synthesis of the target compound from a brominated precursor.
Biological Significance and Downstream Signaling
As a stable intermediate, this compound is not expected to have intrinsic biological activity or its own signaling pathway. Its significance lies in its role as a precursor to Alectinib. The final drug, Alectinib, functions by inhibiting ALK phosphorylation. This inhibition blocks downstream signaling pathways, including the STAT3 and AKT pathways, which ultimately reduces tumor cell viability and proliferation in ALK-positive cancers.[3]
The diagram below illustrates the mechanism of action of Alectinib, the final product derived from the title compound.
Caption: Simplified signaling pathway inhibited by Alectinib.
References
- 1. This compound CAS 1256584-73-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 4. 1256584-73-2,this compound,Alectinib-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
- 5. 1256584-73-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | 1256584-73-2 [chemicalbook.com]
- 7. synthonix.com [synthonix.com]
- 8. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 9. 1256584-73-2|this compound|BLD Pharm [bldpharm.com]
Spectroscopic and Synthetic Profile of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2][3] Due to the limited availability of public domain raw experimental data for this specific compound, this document presents a detailed profile based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing expected data ranges, detailed experimental protocols for synthesis and characterization, and visual representations of the synthetic workflow.
Introduction
This compound (Figure 1) is a crucial building block in the multi-step synthesis of Alectinib, a highly potent and selective second-generation drug used in the treatment of non-small cell lung cancer (NSCLC) with ALK rearrangements.[1][3] The structural features of this intermediate, including the carboxylic acid moiety, the substituted aromatic ring, and the iodine atom, give rise to a distinct spectroscopic fingerprint. Understanding these characteristics is paramount for reaction monitoring, quality control, and regulatory compliance in the pharmaceutical manufacturing process. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with a detailed synthetic protocol.
Figure 1: Chemical Structure of this compound
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shifts and absorption frequencies for the functional groups present in the molecule.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet, broad | 1H | -COOH |
| ~7.8 | Doublet | 1H | Ar-H |
| ~7.3 | Doublet of doublets | 1H | Ar-H |
| ~7.1 | Doublet | 1H | Ar-H |
| ~2.7 | Quartet | 2H | -CH₂-CH₃ |
| ~1.6 | Singlet | 6H | -C(CH₃)₂ |
| ~1.2 | Triplet | 3H | -CH₂-CH₃ |
Note: The aromatic protons' splitting patterns and precise shifts are estimations and would be highly dependent on the final conformation and electronic environment. Aryl protons typically resonate in the 6.5-8.0 ppm range.[4]
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | -COOH |
| ~140-145 | Ar-C (quaternary) |
| ~135-140 | Ar-C (quaternary) |
| ~130-135 | Ar-CH |
| ~125-130 | Ar-CH |
| ~90-100 | Ar-C-I |
| ~45-50 | -C(CH₃)₂ |
| ~25-30 | -CH₂-CH₃ |
| ~20-25 | -C(CH₃)₂ |
| ~15 | -CH₂-CH₃ |
Note: The carbon attached to the iodine atom is expected to be significantly shielded due to the 'heavy-atom effect', though this effect can decrease with increasing oxidation state of iodine.[5] Aromatic carbons typically appear in the 120-150 ppm range.[4]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 2950-3000 | Medium | C-H stretch (aromatic and aliphatic) |
| 1700-1725 | Strong | C=O stretch (carboxylic acid) |
| 1600-1585 | Medium-Weak | C=C stretch (aromatic ring) |
| 1400-1500 | Medium-Weak | C=C stretch (aromatic ring) |
| 1210-1320 | Strong | C-O stretch |
| 900-675 | Strong | C-H out-of-plane bend (aromatic) |
Note: The broad O-H stretch is a hallmark of carboxylic acids and is due to strong hydrogen bonding.[6][7] The C=O stretch is also a very strong and characteristic absorption.[8]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 318 | [M]⁺, Molecular ion |
| 303 | [M - CH₃]⁺ |
| 273 | [M - COOH]⁺ |
| 191 | [M - I]⁺ |
| 146 | [M - I - COOH]⁺ |
Note: The presence of iodine (¹²⁷I, 100% natural abundance) will result in a distinct molecular ion peak.[9] Halogenated compounds can exhibit characteristic fragmentation patterns.[10][11][12][13]
Experimental Protocols
The following protocols are based on established synthetic methods for this compound and general procedures for spectroscopic analysis.
Synthesis of this compound
This synthesis is adapted from a known process for preparing this key Alectinib intermediate.[1][2]
Materials:
-
2-(4-ethylphenyl)-2-methylpropanoic acid
-
N-Iodosuccinimide (NIS)
-
Acetic acid
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-(4-ethylphenyl)-2-methylpropanoic acid in acetic acid, add N-Iodosuccinimide in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Spectroscopic Analysis
¹H and ¹³C NMR:
-
Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Alternatively, prepare a KBr pellet of the sample for transmission IR spectroscopy.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Signaling Pathway Context
As an intermediate for Alectinib, this compound is a precursor to a molecule that targets the ALK signaling pathway. Alectinib inhibits ALK phosphorylation, which in turn blocks the downstream signaling proteins STAT3 and AKT, leading to a reduction in tumor cell viability.[2]
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While the presented spectroscopic data are predictive, they offer valuable benchmarks for researchers involved in the synthesis and analysis of this important pharmaceutical intermediate. The detailed protocols and workflow diagrams serve as practical resources for laboratory work. Further empirical studies are encouraged to validate and expand upon the data presented herein.
References
- 1. This compound | 1256584-73-2 [chemicalbook.com]
- 2. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 3. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. echemi.com [echemi.com]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. (127I) Iodine NMR [chem.ch.huji.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Characterization of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid (CAS No. 1256584-73-2), a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This document collates available physicochemical properties, predicted spectroscopic characteristics, and detailed experimental protocols for its synthesis and subsequent utilization. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its primary significance lies in its role as a crucial building block in the multi-step synthesis of Alectinib, a targeted therapy for non-small cell lung cancer.[1][2] The structural and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1256584-73-2 | [3] |
| Molecular Formula | C₁₂H₁₅IO₂ | [3] |
| Molecular Weight | 318.15 g/mol | [4] |
| Boiling Point | 369.6 ± 27.0 °C (Predicted) | [5] |
| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.32 ± 0.11 (Predicted) | [5] |
| Purity | >98% to 99% (As reported by suppliers) | [3][4] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons. The aromatic protons will likely appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The quartet and triplet of the ethyl group would be observed, as well as a singlet for the two methyl groups on the propanoic acid moiety.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display signals for the carbon atoms of the benzene ring, the ethyl group, the two equivalent methyl groups, the quaternary carbon, and the carboxylic acid carbon. The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 170-185 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will likely exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.[6] A strong carbonyl (C=O) stretching vibration should be present around 1700-1725 cm⁻¹.[6] C-H stretching vibrations from the alkyl and aromatic groups are expected in the 2850-3100 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (318.15). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the alkyl substituents.
Experimental Protocols
The following sections detail the synthesis of this compound and its subsequent use in the synthesis of a key Alectinib intermediate.
Synthesis of this compound
One common method for the synthesis of the title compound involves the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid.[2]
Reagents and Materials:
-
2-(4-ethylphenyl)-2-methylpropanoic acid
-
N-Iodosuccinimide (NIS)
-
Acetic acid
-
Acetonitrile
-
Methanesulfonic acid
-
Sodium hydrogen sulfate solution
-
n-Heptane
Procedure:
-
A suspension of 2-(4-ethylphenyl)-2-methylpropanoic acid (0.2 moles) and N-iodosuccinimide (0.2 moles) in acetonitrile is prepared in a reaction vessel and cooled to 15-25 °C.
-
Methanesulfonic acid (0.3 moles) is added slowly to the cooled suspension.
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is quenched with a sodium hydrogen sulfate solution.
-
The precipitated solid is collected by filtration and dried.
-
The crude product is recrystallized from n-Heptane to yield the purified this compound.
Expected Yield and Purity:
-
Yield: 85%
-
Purity: 99% (by HPLC)
Synthesis of tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
This protocol describes the conversion of this compound to a subsequent intermediate in the Alectinib synthesis pathway.[7]
Reagents and Materials:
-
This compound
-
Mono-tert-butyl malonic acid
-
Triethylamine (TEA)
-
Magnesium chloride
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve mono-tert-butyl malonic acid (1.41 moles) in THF at room temperature.
-
Cool the mixture to 10-15 °C and slowly add triethylamine (3.14 moles), followed by the addition of magnesium chloride (1.65 moles).
-
Stir the resulting mixture for approximately 2 hours at 25-30 °C.
-
In a separate vessel, dissolve this compound (0.7858 moles) in THF under a nitrogen atmosphere at room temperature and then cool to 10-15 °C.
-
This solution is then presumably reacted with the activated malonate species to form tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.
Mandatory Visualizations
Synthetic Pathway of Alectinib Intermediate
The following diagram illustrates the initial steps in the synthesis of Alectinib, highlighting the role of this compound.
Experimental Workflow for Synthesis
This diagram outlines the key steps in the laboratory synthesis and purification of this compound.
Biological Activity and Applications
The primary application of this compound is as a pharmaceutical intermediate in the production of Alectinib.[2][4] Alectinib is a potent and highly selective inhibitor of anaplastic lymphoma kinase (ALK), which is a key driver in certain types of non-small cell lung cancer.[2] As a member of the arylpropionic acid class of molecules, there is a theoretical potential for anti-inflammatory properties, though no specific studies have been published to confirm this for this particular compound. Its utility is firmly established within the context of cancer therapeutic manufacturing.[4]
Conclusion
This compound is a well-characterized intermediate with defined physicochemical properties and established synthetic protocols. While detailed public spectroscopic data is limited, its structural features allow for reliable prediction of its spectral characteristics. The provided experimental procedures and workflows offer a solid foundation for its synthesis and application in the development of Alectinib and potentially other novel therapeutics. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis and characterization of pharmaceutical intermediates.
References
- 1. Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | 1256584-74-3 | Benchchem [benchchem.com]
- 2. This compound | 1256584-73-2 [chemicalbook.com]
- 3. Synthonix, Inc > 1256584-73-2 | this compound [synthonix.com]
- 4. 1256584-73-2|this compound|BLD Pharm [bldpharm.com]
- 5. Buy Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | 1256584-74-3 [smolecule.com]
- 6. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
A Technical Guide to the Solubility and Stability of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties and the anticipated solubility and stability characteristics of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2][3] Due to the limited availability of specific experimental data in the public domain for this non-commercial compound, this document outlines standardized experimental protocols for determining its solubility and stability profiles in accordance with pharmaceutical industry standards. Furthermore, it offers a scientifically grounded estimation of these properties based on its structural features—a carboxylic acid and an iodo-aromatic compound. This guide is intended to support researchers and drug development professionals in handling, formulating, and analyzing this important pharmaceutical intermediate.
Introduction
This compound (CAS 1256584-73-2) is a crucial building block in the multi-step synthesis of Alectinib, a highly selective and potent therapeutic agent used in the treatment of non-small cell lung cancer.[1][3] The physical and chemical properties of this intermediate, particularly its solubility and stability, are critical parameters that can significantly impact the efficiency, reproducibility, and safety of the manufacturing process. Understanding these characteristics is essential for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256584-73-2 | [1][4] |
| Molecular Formula | C12H15IO2 | [4] |
| Molecular Weight | 318.15 g/mol | [4] |
| Boiling Point (predicted) | 369.6 ± 27.0 °C | [5] |
| pKa (predicted) | 4.32 ± 0.11 | |
| Physical Form | Solid | [5] |
Solubility Profile
Specific quantitative solubility data for this compound in various solvents is not published. However, based on its chemical structure, a qualitative solubility profile can be predicted. The molecule possesses a carboxylic acid group, which can engage in hydrogen bonding, and a larger, non-polar substituted phenyl ring.
Expected Solubility:
-
Aqueous Solubility: As a carboxylic acid with a relatively large hydrocarbon component, it is expected to have low solubility in water.[1][6][7] The solubility is expected to increase significantly in alkaline aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of the more polar carboxylate salt.
-
Organic Solvent Solubility: It is anticipated to be soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether, tetrahydrofuran), and ketones (e.g., acetone).[1][6][7][8][9] Solubility in non-polar solvents like hexanes is likely to be limited.
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to quantitatively determine the solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated analytical balance
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV) or other validated analytical method.
Procedure:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to separate the supernatant from the solid.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC.
-
Calculate the solubility in mg/mL or mol/L.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | 1256584-73-2 [chemicalbook.com]
- 3. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. Synthonix, Inc > 1256584-73-2 | this compound [synthonix.com]
- 5. This compound | 1256584-73-2 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
In-Depth Technical Guide: Safe Handling and Storage of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A comprehensive, official Safety Data Sheet (SDS) for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid (CAS No. 1256584-73-2) is not publicly available. The information and recommendations provided herein are compiled from available chemical data, patents detailing its synthesis, and general safety principles for structurally related compounds, specifically aromatic carboxylic acids and organoiodine compounds. All laboratory operations should be conducted following a thorough, site-specific hazard assessment.
Introduction and Chemical Identity
This compound is a specialized organic compound primarily utilized as a key intermediate in the pharmaceutical industry.[1][2][3] Its most notable application is in the multi-step synthesis of Alectinib, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[3][4][5] Alectinib is a crucial therapeutic agent for the treatment of certain types of non-small cell lung cancer (NSCLC).[4][5] The molecular structure incorporates an iodinated aromatic ring and a carboxylic acid moiety, which define its reactivity and inform the necessary safety protocols.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of the compound. Note that some values are predicted and should be treated as estimates.
| Property | Value | Source(s) |
| CAS Number | 1256584-73-2 | [1][6][7] |
| Molecular Formula | C₁₂H₁₅IO₂ | [6][7] |
| Molecular Weight | 318.15 g/mol | [2][8][9] |
| Boiling Point | 369.6 ± 27.0 °C (Predicted) | [2] |
| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.32 ± 0.11 (Predicted) | [2] |
| Purity | >98% (As supplied by vendors) | [6] |
| Appearance | Not specified (likely a white to off-white solid) | [2][8] |
Hazard Identification and General Safety Principles
As a specific toxicological profile is unavailable, a conservative approach based on the compound's functional groups is mandatory.
-
Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][10] The acidity of this compound is indicated by its predicted pKa of 4.32.[2]
-
Organoiodine Moiety: Organoiodine compounds can be toxic and may release iodine or hydrogen iodide upon decomposition (e.g., through heat or combustion). The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide a good leaving group and suggesting potential reactivity.[11] Samples may be light-sensitive and can sometimes develop a yellow color due to the formation of elemental iodine.[11]
-
Pharmaceutical Intermediate: As an intermediate for a potent anti-cancer drug, the compound itself may possess biological activity. Assume the compound is toxic and handle with appropriate containment.
Safe Handling and Personal Protective Equipment (PPE)
All operations involving this compound should be performed by trained personnel within a controlled laboratory environment.
Engineering Controls
-
Fume Hood: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ventilation: Ensure the laboratory is well-ventilated.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and change them frequently, especially after direct contact.
-
Body Protection: A standard laboratory coat must be worn. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Practices
-
Avoid all direct contact with the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage and Stability
Proper storage is critical to maintain the compound's integrity and ensure safety.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area.[6] A recommended storage temperature is between 2-8°C in a refrigerator.[8]
-
Light: Protect from direct sunlight and strong light to prevent degradation.
-
Incompatibilities: Store separately from strong bases, oxidizing agents, and reactive metals. Carboxylic acids can react exothermically with bases and can be corrosive to metals.[6][10]
Experimental Protocols and Workflows
This compound is a key intermediate in the synthesis of Alectinib. The general synthetic pathway involves the iodination of a precursor molecule.
Synthesis of this compound
A common method described in the literature involves the electrophilic iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid.[1][12]
Reactants:
-
2-(4-ethylphenyl)-2-methylpropanoic acid (Precursor)
-
N-Iodosuccinimide (NIS) (Iodinating Agent)
-
Anhydrous Acetic Acid or Acetonitrile (Solvent)
-
Methanesulfonic acid (Catalyst, if using acetonitrile)[12]
General Protocol:
-
The precursor, 2-(4-ethylphenyl)-2-methylpropanoic acid, is dissolved in the chosen solvent (e.g., acetic acid) in a reaction vessel under an inert atmosphere (e.g., nitrogen).[1]
-
The iodinating agent, N-Iodosuccinimide, is added to the solution portion-wise while maintaining control of the reaction temperature.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a duration sufficient to ensure complete conversion (typically monitored by HPLC or TLC).[12]
-
Upon completion, the reaction is quenched (e.g., with an aqueous solution of sodium bisulfite to remove excess iodine).
-
The product is isolated through extraction and purified, often by recrystallization from a suitable solvent system (e.g., n-Heptane).[12]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the target compound.
Caption: Workflow for the synthesis of the target compound.
Spill and Emergency Procedures
Spill Response
-
Minor Spill (Solid): Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place into a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Minor Spill (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed container for disposal.
-
Major Spill: Evacuate the area immediately. Alert others and contact the institution's emergency response team. Prevent the spill from entering drains.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Logical Flow for Safe Laboratory Operations
The following diagram outlines the logical decision-making process for safely handling the compound.
Caption: Logical workflow for safe handling and storage.
Disposal Considerations
Waste generated from handling this compound must be treated as hazardous.
-
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste should be segregated into appropriate, clearly labeled containers. As this is a halogenated organic compound, it should be placed in a container for halogenated organic waste.
References
- 1. studyrocket.co.uk [studyrocket.co.uk]
- 2. This compound CAS 1256584-73-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | 1256584-73-2 [chemicalbook.com]
- 4. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]
- 5. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 7. Synthonix, Inc > 1256584-73-2 | this compound [synthonix.com]
- 8. smartlabs.co.za [smartlabs.co.za]
- 9. This compound - [sigmaaldrich.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 12. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid material safety data sheet (MSDS)
This technical guide provides a comprehensive overview of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of the targeted anti-cancer therapeutic, Alectinib.[1][2] The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is an organic compound with the following key properties:
| Property | Value | Source(s) |
| CAS Number | 1256584-73-2 | [1][3][4] |
| Molecular Formula | C12H15IO2 | [3][4] |
| Molecular Weight | 318.15 g/mol | [3] |
| Boiling Point | 369.6 ± 27.0 °C | [3] |
| Density | 1.547 ± 0.06 g/cm³ | [3] |
| pKa | 4.32 ± 0.11 | [3] |
| Purity | >98% to ≥99%+ | [1][3][4] |
| Synonyms | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid, 2-(3-Iodo-4-ethylphenyl)-2-methylpropionic acid | [1][3] |
Application in Pharmaceutical Synthesis
The primary application of this compound is as a crucial intermediate in the manufacturing of Alectinib.[1][2] Alectinib is a highly selective and potent inhibitor of anaplastic lymphoma kinase (ALK), a tyrosine kinase involved in the development and progression of certain types of non-small cell lung cancer (NSCLC).[2] The synthesis of Alectinib involves the use of this compound to construct a key part of the final drug molecule.[5][6] Beyond Alectinib, it is also noted as an intermediate for other anti-tumor drugs such as erlotinib and neratinib hydrochloride.[1]
Material Safety and Handling
A complete Material Safety Data Sheet (MSDS) for this compound should be obtained from the supplier. However, based on available information, the following handling and storage guidelines are recommended:
-
Storage: Keep in a dark place, sealed in a dry, well-ventilated area.[7] Recommended storage temperature is between 2-8°C.[7]
-
Handling: Use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Do not eat, drink, or smoke when using this product.[8]
-
First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]
-
First Aid (IF ON SKIN): Wash with plenty of water and soap.[8]
-
First Aid (IF INHALED): Remove person to fresh air and keep comfortable for breathing.[8]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[8]
Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound have been described. One common method involves the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid.
Method 1: Iodination with N-Iodosuccinimide
This protocol is adapted from documented laboratory procedures.[1]
-
Reactants:
-
2-(4-Ethylphenyl)-2-methylpropanoic acid
-
N-Iodosuccinimide (NIS)
-
Acetic acid (solvent)
-
-
Procedure:
-
Dissolve 2-(4-Ethylphenyl)-2-methylpropanoic acid in acetic acid in a suitable reaction vessel.
-
Add N-Iodosuccinimide to the solution.
-
Stir the reaction mixture for approximately 2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and crystallization.
-
A visual representation of this synthetic workflow is provided below.
Caption: Synthetic workflow for this compound.
Role in Alectinib Synthesis
The conversion of this compound to Alectinib involves a multi-step process. A patent describes a process where it is reacted with Mono-tert-butyl malonate, followed by subsequent reactions to form the core structure of Alectinib.[5]
A simplified logical flow of this multi-step synthesis is illustrated below.
Caption: Simplified pathway from the intermediate to Alectinib.
References
- 1. This compound | 1256584-73-2 [chemicalbook.com]
- 2. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. This compound CAS 1256584-73-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Synthonix, Inc > 1256584-73-2 | this compound [synthonix.com]
- 5. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 1256584-73-2|this compound|BLD Pharm [bldpharm.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is a key synthetic intermediate in the preparation of Alectinib, a highly selective, second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] Alectinib is an important therapeutic agent for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2] This document provides detailed application notes and experimental protocols for the synthesis and use of this compound in a research and drug development context. While this compound belongs to the class of arylpropanoic acids, which are known to possess a range of biological activities including anti-inflammatory, analgesic, and anticancer effects, there is currently limited public data on the specific direct biological activity of this particular intermediate.[3][4][5][6] Its primary and well-documented application is in the multi-step synthesis of Alectinib.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1256584-73-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₅IO₂ | --INVALID-LINK-- |
| Molecular Weight | 318.15 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to white solid | [Various supplier websites] |
| Purity | Typically >98% | [Various supplier websites] |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and THF | Inferred from synthetic protocols |
Experimental Protocols
The primary application of this compound is as a starting material for the synthesis of Alectinib. The following protocols are based on procedures described in the scientific and patent literature.
Protocol 1: Synthesis of this compound
This protocol describes the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid.
Materials:
-
2-(4-ethylphenyl)-2-methylpropanoic acid
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid
-
Sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
In a reaction vessel, dissolve 2-(4-ethylphenyl)-2-methylpropanoic acid in acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add N-Iodosuccinimide (NIS) to the cooled solution.
-
Carefully add concentrated sulfuric acid dropwise while maintaining the low temperature.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to reduce excess iodine.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as aqueous methanol or by suspending in hexanes, to yield pure this compound.
Protocol 2: Conversion to a Key Alectinib Intermediate
This protocol outlines the conversion of this compound to tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, a subsequent intermediate in the synthesis of Alectinib.
Materials:
-
This compound
-
Mono-tert-butyl malonate
-
Triethylamine (TEA)
-
Magnesium chloride (MgCl₂)
-
Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of this compound and mono-tert-butyl malonate in anhydrous THF, add triethylamine.
-
Add magnesium chloride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with an acidic aqueous solution (e.g., 1M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.
Experimental Workflow and Signaling Pathway
Workflow for the Synthesis of Alectinib Intermediate
The following diagram illustrates the experimental workflow for the synthesis of a key Alectinib intermediate starting from this compound.
Caption: Synthetic workflow for an Alectinib intermediate.
Alectinib Signaling Pathway
While this compound is a synthetic precursor, the final product, Alectinib, targets the ALK signaling pathway. Understanding this pathway is crucial for researchers in drug development.
Caption: Alectinib inhibits the EML4-ALK fusion protein.
Conclusion
This compound is a vital building block in the synthesis of the targeted anti-cancer therapeutic, Alectinib. The protocols and diagrams provided herein are intended to guide researchers and scientists in the synthesis and understanding of the context in which this important intermediate is utilized. Further research into the potential direct biological activities of this compound may reveal novel applications.
References
- 1. This compound | 1256584-73-2 [chemicalbook.com]
- 2. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for the Analysis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical methods used in the characterization and quality control of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid , a key intermediate in the synthesis of the anti-cancer drug Alectinib.[1][2][3]
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying this compound.[4] While a specific validated method for this intermediate is not widely published, a robust method can be developed based on the analytical procedures for the final active pharmaceutical ingredient, Alectinib, and other similar compounds. The following protocol is a recommended starting point for method development and validation.
Experimental Protocol: Proposed Reversed-Phase HPLC Method
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time. A UV detector is suitable for the analysis of this aromatic compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for pH adjustment)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a standard solution of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the sample to be analyzed.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium acetate buffer (pH adjusted to 4.5 with formic acid) B: Acetonitrile |
| Gradient | 60% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes, and return to 60% B for re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
Purity Assessment: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantitative Analysis: A calibration curve can be constructed by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the sample can then be determined by comparing its peak area to the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are the most informative.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Analysis:
-
¹H NMR: Expect signals corresponding to the ethyl group protons, the aromatic protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts, integration, and coupling patterns will confirm the connectivity of the protons.
-
¹³C NMR: Expect distinct signals for each carbon atom in the molecule, including the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
-
Expected Spectral Data Summary:
| Functional Group | ¹H NMR Chemical Shift (ppm) (Predicted) | ¹³C NMR Chemical Shift (ppm) (Predicted) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 175 - 185 |
| Aromatic (Ar-H) | 7.0 - 8.0 (multiplets) | 120 - 150 |
| Ethyl (-CH₂CH₃) | 2.5 - 2.8 (quartet), 1.1 - 1.3 (triplet) | 20 - 30, 10 - 20 |
| Methyl (-C(CH₃)₂) | 1.4 - 1.6 (singlet) | 25 - 35 |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide information about the structure of the molecule through fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via an HPLC system (LC-MS) or direct infusion.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules like carboxylic acids.
-
Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis:
-
The molecular ion peak should correspond to the calculated molecular weight of the compound (C₁₂H₁₅IO₂ = 318.15 g/mol ).
-
In negative ion mode, expect to see a prominent peak at m/z [M-H]⁻ = 317.01.
-
In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may be observed.
-
Logical Relationship of Analytical Techniques
Caption: Relationship between synthesis and key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative Approach
For certain applications, particularly for the analysis of volatile impurities, GC-MS can be employed. However, due to the low volatility and polar nature of the carboxylic acid, derivatization is typically required.
Principle: GC-MS separates volatile compounds in the gas phase followed by detection using mass spectrometry. Derivatization converts the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).
Experimental Protocol: Derivatization and GC-MS Analysis
-
Derivatization (Esterification):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
-
Add an acid catalyst (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture under reflux for 1-2 hours to form the methyl ester.
-
Neutralize the reaction mixture and extract the ester with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract and concentrate it before GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), and ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) mode.
-
-
Data Analysis: The resulting mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the ester and characteristic fragmentation patterns that can be used for identification.
References
Application Notes and Protocols: Utilizing 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is a critical chemical intermediate in the synthesis of highly potent and selective kinase inhibitors, most notably Alectinib.[1][2][3][4] Alectinib is a second-generation oral drug that selectively inhibits the activity of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[5] Aberrant ALK activity, often due to genetic rearrangements such as the EML4-ALK fusion protein, is a key driver in certain cancers, particularly non-small cell lung cancer (NSCLC).[6][7] Alectinib has demonstrated significant efficacy in treating ALK-positive NSCLC, including cases with brain metastases, due to its ability to cross the blood-brain barrier.[8] This document provides detailed application notes and protocols for the use of this compound as a starting material for the synthesis of ALK inhibitors and for the subsequent evaluation of the synthesized compounds.
The Role of this compound in Kinase Inhibitor Synthesis
This compound serves as a crucial building block in the multi-step synthesis of Alectinib.[1][9] Its specific chemical structure is strategically designed for the elaboration of the complex carbazole core of Alectinib. The ethyl and iodo substituents on the phenyl ring are key features that ultimately contribute to the high affinity and selectivity of Alectinib for the ALK kinase domain.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in the development of the central and peripheral nervous systems. In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., NPM-ALK, EML4-ALK) that result in constitutive, ligand-independent dimerization and activation of the ALK kinase domain. This aberrant activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and migration.[10][11][12][13] Alectinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling pathways.[6][8][14]
References
- 1. This compound | 1256584-73-2 [chemicalbook.com]
- 2. tantuchemicals.com [tantuchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1256584-73-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 9. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. drugs.com [drugs.com]
Application Notes and Protocols: Alectinib and its Intermediates in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing alectinib and its related compounds in various cell-based assays to assess their therapeutic potential. The focus is on evaluating anti-cancer efficacy through viability, apoptosis, and mechanism of action studies.
Introduction
Alectinib is a potent and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1][2][3][4] It is a crucial therapeutic agent for non-small cell lung cancer (NSCLC) harboring ALK gene rearrangements.[1][5][6] Understanding the cellular effects of alectinib and its intermediates is paramount for drug development, mechanism of action studies, and the investigation of resistance mechanisms. Cell-based assays are fundamental tools for these investigations, providing insights into how these compounds affect cancer cell proliferation, survival, and underlying signaling pathways. Alectinib works by blocking the phosphorylation of ALK, which in turn inhibits downstream signaling pathways such as PI3K/AKT and MAPK, ultimately leading to decreased tumor cell viability and apoptosis.[2][6]
While alectinib is the primary active pharmaceutical ingredient, its synthetic intermediates and metabolites can also be of interest. For instance, the major active metabolite of alectinib, M4, is produced by deethylation at the morpholine ring and exhibits pharmacological activity.[7][8][9] Additionally, synthetic analogues, such as fluoroethyl alectinib, have been synthesized and evaluated for their cytotoxic effects.[5] These notes will primarily focus on alectinib, with comparative data for its relevant intermediates where available.
Data Presentation: Quantitative Analysis of Alectinib and Intermediates
The following tables summarize the quantitative data on the efficacy of alectinib and a related intermediate in cell-based assays.
Table 1: Cell Viability (IC50) Data for Alectinib and a Fluoroethyl Analogue
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Alectinib | H2228 (ALK-positive NSCLC) | Cytotoxicity Screen | 6.5 | [5] |
| Fluoroethyl alectinib | H2228 (ALK-positive NSCLC) | Cytotoxicity Screen | 10 | [5] |
| Alectinib | KARPAS-299 (lymphoma) | Cell Proliferation | 3 | [2] |
| Alectinib | NB-1 (neuroblastoma) | Cell Proliferation | 4.5 | [2] |
| Alectinib | NCI-H2228 (lung cancer) | Cell Proliferation | 53 | [2] |
Table 2: Apoptosis Induction by Alectinib
| Cell Line | Treatment | Assay | Observation | Reference |
| Various cancer cell lines | 10 µM Alectinib + LED light | Annexin V-FITC/PI | Enhanced cell death | [1] |
| H3122, H2228, A925L | 1 µM Alectinib + siSTAT3 | Caspase-Glo® 3/7 Assay | Increased apoptosis | [10] |
| LC-2/ad and Ba/F3-KIF5B-RET | 100 nM Alectinib + 100 nM Palbociclib | RealTime Glo Annexin V | Increased apoptosis | [11] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability Assay (MTT Protocol)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of alectinib or its intermediates.
Materials:
-
Target adherent cancer cell line (e.g., H2228)
-
Cell Culture Medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Alectinib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight.[12][13]
-
Compound Preparation: Prepare serial dilutions of alectinib from the stock solution in culture medium. A 1:3 or 1:10 serial dilution is recommended for initial experiments.[14]
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted alectinib solutions. Include a vehicle control (DMSO) and a no-treatment control.[15] Incubate for 72 hours.[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][15] Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve with the logarithm of the drug concentration on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value using non-linear regression analysis.[15]
Cell Viability Assay (CCK-8 Protocol)
This is an alternative, simpler colorimetric assay for cell viability.
Materials:
-
Target cancer cell line
-
Cell Culture Medium
-
Alectinib stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Sterile 96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (typically 5,000 cells/well) into a 96-well plate and pre-incubate for 24 hours.[16]
-
Treatment: Add 10 µL of various concentrations of alectinib to the wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).[16][17]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[16][18]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[16][18]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[16][18]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value as described in the MTT protocol.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
Alectinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentration of alectinib for the specified time (e.g., 24 hours).
-
Cell Harvesting: For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. For suspension cells, collect the cells by centrifugation.[19]
-
Washing: Wash the cells twice with cold PBS.[19]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[20] Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1][19]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.
Materials:
-
Target cell line
-
Alectinib
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 384-well or 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled plate and treat with alectinib at the desired concentrations for 24-72 hours.[21][22]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well in a volume equal to the culture medium volume.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Normalize the results to cell viability if necessary.[22]
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the phosphorylation status of key proteins in the ALK signaling pathway, such as ALK and STAT3.
Materials:
-
Target cell line
-
Alectinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with alectinib for the desired time (e.g., 3, 12, 24, or 48 hours).[23] Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a membrane.[24]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[24]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[24]
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Alectinib's Mechanism of Action
Caption: Alectinib inhibits the ALK fusion protein, blocking downstream signaling pathways.
Experimental Workflow for IC50 Determination
References
- 1. researchgate.net [researchgate.net]
- 2. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. Alectinib | Cell Signaling Technology [cellsignal.com]
- 5. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Process For The Preparation Of An Intermediate Of Alectinib [quickcompany.in]
- 7. In vitro metabolism of alectinib, a novel potent ALK inhibitor, in human: contribution of CYP3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced antitumor effect of alectinib in combination with cyclin-dependent kinase 4/6 inhibitor against RET-fusion–positive non–small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. apexbt.com [apexbt.com]
- 17. ptglab.com [ptglab.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Targeting ErbB and tankyrase1/2 prevent the emergence of drug-tolerant persister cells in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Alectinib treatment improves photodynamic therapy in cancer cell lines of different origin - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Protocol for Alectinib, a Potent ALK Inhibitor, from a Key Phenylpropanoic Acid Intermediate
For research, scientific, and drug development professionals, this document provides a detailed application note and protocol for the multi-step synthesis of Alectinib, a targeted therapy for non-small cell lung cancer, commencing from the key intermediate 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid.
Abstract
Alectinib is a second-generation, highly selective, and potent inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1][2][3] This protocol details a robust and scalable synthetic route to Alectinib starting from this compound. The synthesis involves a series of chemical transformations, including esterification, a Claisen-type condensation, indole formation, and subsequent cyclization to construct the core carbazole scaffold of Alectinib. This document provides comprehensive experimental procedures, quantitative data, and visual aids to facilitate the replication and understanding of the synthetic process.
Introduction
Alectinib is an orally administered therapeutic agent approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[4] Its mechanism of action involves the inhibition of the ALK receptor tyrosine kinase, which in turn blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, that are crucial for tumor cell proliferation and survival.[1][5] The synthesis of Alectinib is a multi-step process, and this protocol focuses on a key convergent route starting from this compound, a readily accessible intermediate.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for Alectinib from this compound.
Experimental Protocols
Step 1: Methyl Esterification of this compound
Protocol: To a solution of this compound (1.0 eq) in methanol (3.0 vol), acetyl chloride (4.0 eq) is added slowly at a temperature below 0°C. The reaction mixture is then warmed to 35-45°C and stirred for 2 hours. Upon completion, the mixture is concentrated, and the residue is worked up with tert-butyl methyl ether and aqueous sodium chloride solution to afford methyl 2-(4-ethyl-3-iodophenyl)-2-methylpropanoate.[6][7]
| Reagent/Solvent | Molar Eq. / Volume |
| This compound | 1.0 |
| Methanol | 3.0 vol |
| Acetyl Chloride | 4.0 |
| tert-Butyl methyl ether | - |
| 10% Aqueous NaCl | - |
| Parameter | Value |
| Reaction Temperature | 35-45°C |
| Reaction Time | 2 hours |
| Yield | >99% conversion[6][7] |
Step 2: Claisen Condensation to form tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
Protocol: The methyl ester from the previous step is reacted with mono-tert-butyl malonate in the presence of triethylamine and magnesium chloride in tetrahydrofuran (THF). This Claisen-type condensation yields tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.
| Reagent/Solvent | Molar Eq. / Volume |
| Methyl 2-(4-ethyl-3-iodophenyl)-2-methylpropanoate | 1.0 |
| Mono-tert-butyl malonate | 1.8 |
| Triethylamine | 4.0 |
| Magnesium Chloride | 2.1 |
| Tetrahydrofuran | - |
| Parameter | Value |
| Reaction Temperature | 25-30°C |
| Reaction Time | ~2 hours |
| Yield | Not explicitly stated |
Step 3: Synthesis of tert-Butyl 2-(2-amino-4-cyanophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
Protocol: The product from Step 2 is reacted with 4-fluoro-3-nitrobenzonitrile in the presence of a base such as sodium carbonate in dimethylformamide (DMF). The resulting nitro compound is then reduced, for example, using sodium hydrosulfite, to yield the corresponding amino derivative.[8]
| Reagent/Solvent | Molar Eq. / Volume |
| tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | 1.0 |
| 4-Fluoro-3-nitrobenzonitrile | 1.3 |
| Sodium Carbonate | - |
| Dimethylformamide | - |
| Sodium Hydrosulfite | - |
| Parameter | Value |
| Reaction Temperature | Not explicitly stated |
| Reaction Time | Not explicitly stated |
| Yield | Not explicitly stated |
Step 4: Indole Formation to yield tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate
Protocol: The amino compound from Step 3 undergoes an acid-catalyzed intramolecular cyclization to form the indole ring. This is typically achieved by treating the compound with an acid like hydrochloric acid in a suitable solvent.[6][7]
| Reagent/Solvent | Molar Eq. / Volume |
| tert-Butyl 2-(2-amino-4-cyanophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | 1.0 |
| 4 M Aqueous HCl | - |
| tert-Butyl methyl ether | - |
| Parameter | Value |
| Reaction Temperature | 20-30°C |
| Reaction Time | 1 hour |
| Yield | 73.3%[6][7] |
| Purity | >99.5%[6][7] |
Step 5: Buchwald-Hartwig Amination and Hydrolysis
Protocol: The iodo-indole intermediate is subjected to a Buchwald-Hartwig amination with 4-(morpholin-4-yl)piperidine. The resulting tert-butyl ester is then hydrolyzed to the corresponding carboxylic acid.
| Reagent/Solvent | Molar Eq. / Volume |
| tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 1.0 |
| 4-(Morpholin-4-yl)piperidine | - |
| Palladium Catalyst & Ligand | - |
| Base (e.g., NaOtBu) | - |
| Solvent (e.g., Toluene) | - |
| Hydrolysis Agent (e.g., TFA or HCl) | - |
| Parameter | Value |
| Reaction Temperature | Not explicitly stated |
| Reaction Time | Not explicitly stated |
| Yield | Not explicitly stated |
Step 6: Cyclization to form Alectinib
Protocol: The carboxylic acid from the previous step is cyclized to form the final tetracyclic core of Alectinib. This is typically achieved by heating in the presence of a suitable coupling agent and a base.[9][10]
| Reagent/Solvent | Molar Eq. / Volume |
| 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid | 1.0 |
| N,N-Diisopropylethylamine | - |
| N,N-Dimethylacetamide | - |
| Parameter | Value |
| Reaction Temperature | 90-95°C |
| Reaction Time | 1-2 hours |
| Yield | 87.1%[10] |
Alectinib's Mechanism of Action: ALK Signaling Pathway Inhibition
Alectinib exerts its therapeutic effect by inhibiting the anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK kinase. This aberrant kinase activity drives downstream signaling pathways, promoting cell proliferation and survival. Alectinib binds to the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of key signaling cascades.
Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Conclusion
This application note provides a detailed and structured protocol for the synthesis of Alectinib from this compound. The outlined steps, along with the provided quantitative data and visual diagrams, offer a comprehensive guide for researchers and professionals in the field of drug development. The described synthetic route is efficient and scalable, making it suitable for the production of this important anticancer therapeutic.
References
- 1. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 2. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 4. Alecensa (Alectinib), an Oral Tyrosine Kinase Inhibitor, Approved for Metastatic Non–Small-Cell Lung Cancer with ALK Mutation [ahdbonline.com]
- 5. What is the mechanism of action for Alecensa (alectinib)? [drugs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 9. US10221155B2 - Method for preparing Alectinib - Google Patents [patents.google.com]
- 10. US20170247352A1 - Method for preparing alectinib - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is a crucial intermediate in the synthesis of Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1] Alectinib is an important therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) in patients with ALK gene rearrangements.[1] This document provides detailed application notes on the use of this compound in the synthesis of Alectinib, along with experimental protocols and a summary of the relevant biological context.
Application: Key Intermediate in Alectinib Synthesis
The primary application of this compound in medicinal chemistry is as a starting material for the construction of the core structure of Alectinib. The synthesis involves a multi-step process to build the final tetracyclic compound.
Synthetic Pathway Overview
The general synthetic route from this compound to Alectinib involves several key transformations. The process begins with the conversion of the carboxylic acid to a β-ketoester, followed by a reaction to form an indole core, and finally, the addition of the morpholinopiperidine side chain. While various specific reagents and conditions are reported in the literature, a representative pathway is outlined below.
Quantitative Data from Synthetic Steps
The following table summarizes the key reaction steps starting from this compound to a key indole intermediate of Alectinib, including reagents, solvents, and reported yields where available.
| Step | Starting Material | Reagents and Solvents | Product | Yield (%) | Purity (%) | Reference |
| 1 | This compound | 1. Acetyl chloride, Methanol2. Lithium bis(trimethylsilyl)amide, tert-Butyl acetate, Tetrahydrofuran | tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Not explicitly stated for this step alone | Not Stated | [2][3] |
| 2 | tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | 4-Fluoro-3-nitrobenzonitrile, Sodium hydroxide, Tetrahydrofuran | tert-Butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Not explicitly stated for this step alone | Not Stated | [2][3] |
| 3 | tert-Butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Sodium dithionite, Tetrahydrofuran, Water | tert-Butyl 2-(2-amino-4-cyanophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Not explicitly stated for this step alone | Not Stated | [2][3] |
| 4 | tert-Butyl 2-(2-amino-4-cyanophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Hydrochloric acid, tert-Butyl methyl ether | tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 73.3 (from step 1) | >99.5 | [2][3] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a key Alectinib intermediate starting from this compound, based on published procedures.[2][3]
Step 1 & 2: Synthesis of tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
-
Esterification: A reactor is charged with this compound (25.0 g, 78.6 mmol) and methanol (75.0 mL). The mixture is cooled to below 0°C. Acetyl chloride (24.7 g, 314 mmol) is added slowly, and the temperature is increased to 35-45°C. The mixture is stirred for 2 hours. The reaction mixture is then concentrated.
-
Claisen Condensation: The residue from the previous step is dissolved in tetrahydrofuran (THF). The solution is cooled to below 0°C. 24% Lithium bis(trimethylsilyl)amide in THF (139 g, 196 mmol) is added, followed by tert-butyl acetate (10.5 g, 90.4 mmol) at 0-10°C. The reaction is stirred for 1 hour at 0-10°C. The reaction is quenched with aqueous HCl. The organic phase is separated to yield tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.
Step 3 & 4: Synthesis of tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate
-
Aromatic Nucleophilic Substitution: The product from the previous step (12.0 g, 36.0 mmol) is dissolved in THF. 4-Fluoro-3-nitrobenzonitrile (7.78 g, 46.8 mmol) is added, and the mixture is cooled to 0-10°C. 8 M aqueous NaOH (30.2 mL, 241 mmol) is added, and the mixture is stirred for 4 hours.
-
Reductive Cyclization: To the resulting organic phase, water (68.8 g) is added, followed by the slow addition of sodium dithionite (24.5 g, 89.6% purity, 126 mmol). The mixture is stirred for 4 hours at 20-30°C. The aqueous phase is removed. The organic phase is diluted with tert-butyl methyl ether (TBME) (45.0 mL), and 4 M aqueous HCl (30.0 mL) is added. The mixture is stirred for 1 hour at 20-30°C. The resulting slurry is filtered, and the solid is washed and dried to afford tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow from the starting material to Alectinib.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Alectinib functions by inhibiting the Anaplastic Lymphoma Kinase (ALK) signaling pathway, which, when constitutively activated by genetic rearrangements (e.g., EML4-ALK fusion), drives the growth and survival of cancer cells.
Caption: Simplified ALK signaling pathway and the inhibitory action of Alectinib.
References
Application Notes and Protocols: Development of Novel PPAR Modulators from a 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is a well-documented key intermediate in the synthesis of the potent anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2][3] While its role in cancer therapeutics is established, the inherent structural features of this molecule, particularly the arylpropanoic acid motif, suggest its potential as a scaffold for developing structural analogs targeting other nuclear receptors. Arylpropanoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory properties, and can act as modulators of Peroxisome Proliferator-Activated Receptors (PPARs).[4]
This document provides a detailed framework for the design, synthesis, and evaluation of novel structural analogs derived from this compound, with a focus on their potential as selective PPAR modulators. The protocols and workflows outlined herein are intended to guide researchers in the exploration of this chemical space for the development of new therapeutic agents.
Rationale for Analog Development: Targeting PPARs
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation.[5][6] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ. Modulators of these receptors have therapeutic applications in metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease. The 2-arylpropanoic acid scaffold is a privileged structure in medicinal chemistry and has been identified in numerous PPAR agonists. By systematically modifying the core structure of this compound, it is hypothesized that novel ligands with high affinity and selectivity for one or more PPAR isotypes can be developed.
Proposed Structural Analogs and Design Strategy
The development of structural analogs will focus on modifications at three key positions of the parent molecule: the iodo-substituent, the ethyl-substituent, and the carboxylic acid headgroup. A proposed library of analogs is presented below.
Table 1: Proposed Structural Analogs of this compound
| Compound ID | R1 (Iodo Position) | R2 (Ethyl Position) | R3 (Carboxylic Acid) | Synthetic Strategy |
| Parent | I | -CH2CH3 | -COOH | - |
| ANA-001 | Br | -CH2CH3 | -COOH | Halogen Exchange |
| ANA-002 | Cl | -CH2CH3 | -COOH | Halogen Exchange |
| ANA-003 | -OCH3 | -CH2CH3 | -COOH | Buchwald-Hartwig Etherification |
| ANA-004 | -CN | -CH2CH3 | -COOH | Palladium-catalyzed Cyanation |
| ANA-005 | I | -CF3 | -COOH | Modification of Starting Material |
| ANA-006 | I | -OCH3 | -COOH | Modification of Starting Material |
| ANA-007 | I | -CH2CH3 | -COOCH3 | Fischer Esterification |
| ANA-008 | I | -CH2CH3 | Tetrazole | Bioisosteric Replacement |
Experimental Protocols
General Synthetic Protocols
The synthesis of the proposed analogs will be based on established methods for the modification of aryl halides and the derivatization of carboxylic acids.[7][8][9]
Protocol 3.1.1: General Procedure for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Cyanation)
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dioxane, toluene) is added the coupling partner (e.g., methanol for methoxy substitution, zinc cyanide for cyanation; 1.2-1.5 eq).
-
A palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and a suitable ligand (e.g., Xantphos, 4-10 mol%) are added to the reaction mixture.
-
A base (e.g., Cs2CO3, K3PO4; 2.0-3.0 eq) is added, and the reaction vessel is sealed.
-
The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3.1.2: General Procedure for Fischer Esterification
-
This compound (1.0 eq) is dissolved in an excess of the desired alcohol (e.g., methanol).
-
A catalytic amount of a strong acid (e.g., concentrated H2SO4) is added.
-
The reaction mixture is heated to reflux and stirred for 4-8 hours.
-
The excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the ester.
Biological Evaluation Protocols
The biological activity of the synthesized analogs will be assessed through a series of in vitro assays to determine their potency and selectivity as PPAR modulators.
Protocol 3.2.1: PPAR Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to measure the binding affinity of the test compounds to the ligand-binding domain (LBD) of the human PPAR isotypes.[10][11]
-
Reagents and Materials:
-
Human PPARα, PPARγ, and PPARβ/δ LBDs (tagged with GST or His)
-
Fluorescently labeled PPAR ligand (tracer)
-
Europium-labeled anti-tag antibody
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well microplates
-
Test compounds and reference agonists (e.g., Rosiglitazone for PPARγ)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the PPAR LBD, the fluorescent tracer, and the europium-labeled antibody.
-
Add the diluted test compounds or reference agonist to the wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The TR-FRET signal is inversely proportional to the amount of test compound bound to the receptor.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 3.2.2: PPAR Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of the test compounds to activate the transcriptional activity of PPARs.[12]
-
Reagents and Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression plasmids for the full-length human PPARs or chimeric receptors (e.g., GAL4-PPAR-LBD)
-
Reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter (PPRE) or a GAL4 upstream activating sequence (UAS)
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
96-well cell culture plates
-
-
Procedure:
-
Co-transfect the cells with the PPAR expression plasmid and the luciferase reporter plasmid.
-
Plate the transfected cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or a reference agonist.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to cell viability.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a suitable model.
-
Data Presentation
The quantitative data generated from the biological assays should be summarized in a clear and concise format to facilitate comparison between the analogs.
Table 2: Hypothetical Biological Activity Data for a Subset of Analogs
| Compound ID | PPARγ Binding (IC50, µM) | PPARγ Activation (EC50, µM) | PPARα Binding (IC50, µM) | PPARα Activation (EC50, µM) | PPARδ Binding (IC50, µM) | PPARδ Activation (EC50, µM) |
| Parent | > 100 | > 100 | > 100 | > 100 | > 100 | > 100 |
| ANA-001 | 15.2 | 25.8 | > 50 | > 50 | > 50 | > 50 |
| ANA-003 | 5.8 | 8.1 | 22.4 | 35.1 | > 50 | > 50 |
| ANA-007 | 2.1 | 3.5 | 10.3 | 18.9 | 45.6 | > 50 |
| Rosiglitazone | 0.045 | 0.030 | 5.2 | 8.9 | > 10 | > 10 |
Visualizations
Signaling Pathway
Caption: PPAR signaling pathway activation by a ligand.
Experimental Workflow
Caption: Workflow for analog development and screening.
Logical Relationship
Caption: Logical flow for lead optimization.
References
- 1. This compound | 1256584-73-2 [chemicalbook.com]
- 2. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 3. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 10. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most commonly cited and effective method for the purification of this compound is recrystallization.[1] A non-polar solvent such as n-Heptane has been shown to be effective in affording the title compound as a solid with high purity.[1]
Q2: What is a common and critical impurity to look out for during the synthesis and purification of this compound?
A2: A significant impurity that can form during the iodination step of the synthesis is the diiodo substituted compound.[1] This impurity is particularly challenging to remove as its properties are very similar to the desired product, which can complicate purification efforts and potentially require repeated crystallizations, thereby reducing the overall yield.[1]
Q3: What level of purity can be expected after a successful purification?
A3: With a properly executed recrystallization, a purity of 99% or higher, as determined by HPLC, can be achieved.[1] Commercial suppliers of this compound also typically offer purities of >98% or 99%.[2][3]
Q4: Are there alternative purification techniques to recrystallization?
A4: While recrystallization is the primary method described in the literature for this specific compound, column chromatography is a general and powerful technique for purifying organic compounds. Although a specific protocol for this compound is not detailed in the provided search results, a normal phase column chromatography using silica gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) would be a logical starting point for developing a chromatographic purification method.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | Incomplete removal of the diiodo impurity. | - Perform a second recrystallization. - Optimize the recrystallization solvent system. A mixture of solvents might provide better selectivity. - Consider a pre-purification step, such as a slurry wash with a cold solvent, before the final recrystallization. |
| Occlusion of impurities within the crystals. | - Ensure the crude material is fully dissolved at the higher temperature. - Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. | |
| Low Yield After Recrystallization | The compound is too soluble in the chosen recrystallization solvent. | - Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) before filtration to maximize precipitation. |
| Premature crystallization during hot filtration. | - Pre-heat the filtration funnel and receiving flask. - Use a slight excess of hot solvent to ensure the compound remains in solution during filtration. | |
| Product Fails to Crystallize | The solution is not supersaturated. | - Reduce the volume of the solvent by evaporation. - Add a seed crystal of the pure compound to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. |
| Presence of oily impurities inhibiting crystallization. | - Attempt to purify a small sample by column chromatography to obtain a pure seed crystal. - Try triturating the oil with a non-polar solvent like pentane or hexane to induce solidification. |
Experimental Protocols
Recrystallization of this compound
This protocol is based on the information found in patent literature and general laboratory practices.[1]
Materials:
-
Crude this compound
-
n-Heptane
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of n-Heptane, enough to create a slurry at room temperature.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more n-Heptane in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum yield, further cool the flask in an ice bath for 30-60 minutes.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold n-Heptane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of impurity formation during synthesis and its subsequent removal.
References
identifying common impurities in 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered during the synthesis of this compound?
A1: The most prevalent impurity is the diiodo-substituted byproduct, 2-(4-ethyl-3,5-diiodophenyl)-2-methylpropanoic acid. Its formation is a significant challenge and often requires careful control of reaction conditions to minimize.[1] Removal of this impurity can be difficult, often necessitating repeated crystallizations, which can lead to a reduction in the overall yield of the desired product.[1]
Q2: What are other potential impurities to be aware of during this synthesis?
A2: Besides the diiodo-substituted compound, other potential impurities include:
-
Unreacted Starting Material: 2-(4-Ethylphenyl)-2-methylpropanoic acid.
-
Regioisomers: Iodination may occur at other positions on the phenyl ring.
-
Succinimide: A byproduct from the use of N-iodosuccinimide (NIS) as the iodinating agent.
Q3: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring the reaction progress and quantifying the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation of the final product and for identifying impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis.
Issue 1: High Levels of Diiodo-substituted Impurity Detected
Potential Causes:
-
Excess of N-iodosuccinimide (NIS).
-
Prolonged reaction time.
-
High concentration of sulfuric acid.
-
Elevated reaction temperature.
Troubleshooting Steps:
| Parameter | Recommended Adjustment | Rationale |
| NIS Stoichiometry | Use 1.0 to 1.1 equivalents of NIS relative to the starting material. | Minimizes the availability of the iodinating agent for a second iodination reaction. |
| Reaction Time | Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed. | Prevents the prolonged exposure of the mono-iodinated product to the iodinating conditions. |
| Sulfuric Acid Concentration | Use the minimum effective amount of concentrated sulfuric acid. | The acid acts as a catalyst; excessive amounts can accelerate the rate of di-iodination. |
| Reaction Temperature | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction. | Iodination is an exothermic reaction, and lower temperatures help to control the reaction rate and improve selectivity. |
Issue 2: Presence of Unreacted Starting Material in the Final Product
Potential Causes:
-
Insufficient amount of N-iodosuccinimide (NIS).
-
Inadequate reaction time or temperature.
-
Poor mixing.
Troubleshooting Steps:
| Parameter | Recommended Adjustment | Rationale |
| NIS Stoichiometry | Ensure at least 1.0 equivalent of NIS is used. A slight excess (up to 1.1 equivalents) can be beneficial. | Guarantees enough iodinating agent is present to drive the reaction to completion. |
| Reaction Conditions | Gradually increase the reaction time or temperature while monitoring by HPLC. | Helps to ensure the reaction proceeds to completion without significantly promoting side reactions. |
| Mixing | Ensure vigorous and efficient stirring throughout the reaction. | Homogenizes the reaction mixture, ensuring all reactants are in close contact. |
Data Presentation
The following table summarizes the common impurities and their typical retention times relative to the main product in a standard reversed-phase HPLC analysis.
| Compound | Retention Time (Relative to Product) | Typical Purity Specification |
| 2-(4-Ethylphenyl)-2-methylpropanoic acid (Starting Material) | ~0.85 | < 0.1% |
| This compound (Product) | 1.00 | >99.0% |
| 2-(4-Ethyl-3,5-diiodophenyl)-2-methylpropanoic acid (Diiodo Impurity) | ~1.15 | < 0.5% |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from patent literature and represents a common synthetic route.
Materials:
-
2-(4-Ethylphenyl)-2-methylpropanoic acid
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Saturated Sodium Sulfite Solution
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Heptane (for recrystallization)
Procedure:
-
To a solution of 2-(4-ethylphenyl)-2-methylpropanoic acid (1.0 equivalent) in glacial acetic acid, add N-iodosuccinimide (1.05 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by HPLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the color of the reaction mixture fades.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from heptane to yield this compound as a white solid.
Visualizations
Synthesis and Impurity Formation Pathway
References
optimizing reaction conditions for synthesizing 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the manufacturing of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most commonly cited method is the direct electrophilic iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid. This reaction is typically carried out using N-iodosuccinimide (NIS) as the iodinating agent in the presence of an acid catalyst, such as concentrated sulfuric acid, in a solvent like acetic acid.[2][3]
Q2: What are the critical parameters to control during the iodination step?
A2: Key parameters to control for a successful iodination reaction include:
-
Temperature: The reaction is often exothermic, and temperature control is crucial to prevent side reactions and ensure regioselectivity.
-
Stoichiometry of NIS: Using a slight excess of NIS is common, but a large excess can lead to di-iodination and other impurities.
-
Acid Catalyst Concentration: The concentration of the acid catalyst can significantly impact the reaction rate and yield.
-
Reaction Time: The reaction should be monitored to ensure completion and to avoid the formation of degradation products over extended periods.
Q3: Are there alternative synthetic strategies to consider?
A3: Yes, an alternative approach could involve a Grignard reagent-based synthesis. This would typically start from a di-halogenated precursor, such as 1-bromo-4-ethyl-2-iodobenzene. A selective Grignard formation followed by carboxylation with carbon dioxide (CO2) would yield the desired product. This route can be advantageous if the starting di-halogenated compound is readily available or if issues with regioselectivity arise during direct iodination.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization. A common solvent system for this is a mixture of methanol and water.[3] The crude product is dissolved in a minimal amount of hot methanol, and water is added until turbidity is observed. Upon cooling, the purified product crystallizes.
Troubleshooting Guides
Guide 1: Iodination with N-Iodosuccinimide (NIS)
This guide addresses common issues encountered during the synthesis of this compound via the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid.
Issue 1: Low or No Conversion to Product
-
Possible Cause: Inadequate activation of N-iodosuccinimide.
-
Possible Cause: Decomposed N-iodosuccinimide.
-
Solution: NIS is sensitive to light and moisture. Use a fresh, high-purity batch of NIS. Purity can be checked by its color; it should be a white to off-white crystalline powder.
-
Issue 2: Formation of Impurities and Side Products
-
Possible Cause: Over-iodination (di-iodination).
-
Solution: Carefully control the stoichiometry of NIS, typically using 1.05 to 1.2 equivalents. Running the reaction at a lower temperature can also help improve selectivity.
-
-
Possible Cause: Formation of regioisomers.
-
Solution: The regioselectivity of the iodination is directed by the ethyl and propanoic acid groups. However, harsh reaction conditions (e.g., high temperatures) can lead to the formation of other isomers. Maintain a controlled temperature throughout the reaction.
-
-
Possible Cause: Substrate degradation.
-
Solution: If the starting material or product is sensitive to strong acidic conditions, consider using a milder catalyst or reducing the reaction temperature.
-
Data Presentation: Optimization of Iodination Reaction Conditions
The following table summarizes the expected impact of varying reaction parameters on the yield and purity of this compound.
| Parameter | Condition A (Baseline) | Condition B | Condition C | Condition D | Expected Outcome |
| Temperature | 20-25°C | 0-5°C | 40-50°C | 20-25°C | Lower temperatures (B) may improve selectivity but slow down the reaction rate. Higher temperatures (C) can lead to increased side products and lower purity. |
| NIS (equivalents) | 1.1 | 1.1 | 1.1 | 1.5 | A slight excess (A) is optimal. A large excess (D) is likely to cause di-iodination. |
| H₂SO₄ (catalyst) | 0.2 eq | 0.2 eq | 0.2 eq | 0.2 eq | The amount of catalyst should be optimized; insufficient amounts will lead to low conversion, while excess may cause degradation. |
| Reaction Time | 2 hours | 4-6 hours | 1 hour | 2 hours | Reaction time should be monitored by TLC or LC-MS to ensure completion and avoid byproduct formation from prolonged reaction times. |
| Purity (Expected) | High | Highest | Moderate | Low | Condition B is expected to yield the highest purity, while C and D may result in lower purity due to side reactions. |
| Yield (Expected) | Good | Good | Moderate | Moderate | Conditions A and B are expected to provide good yields. Conditions C and D may lead to lower yields of the desired product due to byproduct formation. |
Guide 2: Alternative Synthesis via Grignard Reagent
For cases where direct iodination is problematic, this guide outlines a potential Grignard-based approach.
Issue: Poor regioselectivity or low yield with direct iodination.
-
Alternative Strategy: Synthesis via carboxylation of a Grignard reagent.
-
Step 1: Preparation of the Grignard Reagent: Start with 1-bromo-4-ethyl-2-iodobenzene. The Grignard reagent can be formed selectively at the bromine position due to the higher reactivity of the C-Br bond compared to the C-I bond with magnesium. This reaction needs to be carried out under strictly anhydrous conditions using an ethereal solvent like THF or diethyl ether.
-
Step 2: Carboxylation: The formed Grignard reagent is then reacted with a source of carbon dioxide, such as dry ice (solid CO2) or by bubbling CO2 gas through the solution.
-
Step 3: Workup: Acidic workup of the resulting carboxylate salt will yield the final product, this compound.
-
Troubleshooting for the Grignard Route:
-
Problem: The Grignard reaction does not initiate.
-
Solution: Ensure all glassware is flame-dried and the solvent is anhydrous. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
-
-
Problem: Low yield of the carboxylic acid.
-
Solution: Ensure efficient carboxylation by using a large excess of freshly crushed dry ice or by ensuring a good dispersion of CO2 gas. The Grignard reagent is a strong base and can react with moisture, so maintaining anhydrous conditions throughout is critical.
-
Experimental Protocols
Protocol 1: Iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-ethylphenyl)-2-methylpropanoic acid (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: Add N-iodosuccinimide (1.1 equivalents) to the solution. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.2 equivalents) while maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product will precipitate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a methanol/water mixture.[3]
Protocol 2: Synthesis via Grignard Reagent (Hypothetical)
-
Grignard Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether or THF.
-
Slowly add a solution of 1-bromo-4-ethyl-2-iodobenzene (1 equivalent) in the same anhydrous solvent. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gentle heating may be required.
-
Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice-salt bath.
-
Carefully add crushed dry ice in small portions to the vigorously stirred solution. A large excess of dry ice should be used.
-
Continue stirring until all the dry ice has sublimated and the reaction mixture has reached room temperature.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for the synthesis of this compound via iodination.
Caption: Troubleshooting decision tree for the iodination reaction.
Caption: Decision logic for selecting a synthetic route.
References
Technical Support Center: Scaling Up 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the production of several pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most frequently described method involves the direct iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid. An alternative route starts from 2-(4-bromophenyl)-2-methylpropanoic acid, which is converted to the vinyl derivative and then reduced and iodinated.
Q2: What are the critical parameters to control during the iodination step?
A2: Key parameters for the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid with N-Iodosuccinimide (NIS) include reaction temperature, the molar ratio of NIS, and the concentration of sulfuric acid in the acetic acid solvent. Careful control of these parameters is crucial for maximizing yield and minimizing impurity formation.
Q3: What are the main challenges when scaling up the production of this compound?
A3: Scaling up the synthesis of this compound presents several challenges:
-
Heat Management: The iodination reaction can be exothermic, requiring efficient heat dissipation in large reactors to prevent side reactions and ensure safety.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants, especially in heterogeneous reaction mixtures, is critical for consistent reaction progress and yield.
-
Purification: Isolation and purification of the final product, often involving extraction and recrystallization, can be challenging at a larger scale, impacting solvent usage, product recovery, and crystal morphology.
-
Material Handling: Handling corrosive reagents like sulfuric acid and potentially hazardous materials at an industrial scale requires stringent safety protocols and specialized equipment.
Q4: How can the purity of the final product be improved?
A4: Purification is typically achieved through recrystallization. A common method involves dissolving the crude product in a suitable solvent mixture, such as methanol and water, followed by cooling to induce crystallization. The choice of solvent system and the cooling profile are critical for obtaining high purity and a desirable crystal form.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Iodinated Product | Incomplete reaction due to insufficient iodinating agent or reaction time. | Increase the molar equivalents of N-Iodosuccinimide (NIS) incrementally. Extend the reaction time and monitor progress by HPLC. |
| Reversibility of the iodination reaction. | Ensure the presence of a strong acid, like sulfuric acid, to drive the equilibrium towards the product. | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Lower temperatures may slow the reaction, while excessively high temperatures can lead to degradation and side products. | |
| Presence of Di-iodinated Impurities | Excess of iodinating agent. | Reduce the molar equivalents of NIS. |
| Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. | |
| Inconsistent Results at Larger Scale | Inefficient mixing leading to localized "hot spots" or high concentrations of reagents. | Improve agitation in the reactor. Consider the use of baffles or different impeller designs. |
| Poor temperature control. | Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction. | |
| Difficulties in Product Isolation/Filtration | Formation of fine particles or an oily product instead of crystals during recrystallization. | Optimize the recrystallization solvent system and cooling rate. A slower cooling rate often promotes the growth of larger, more easily filterable crystals. |
| Product is not precipitating out of the solution after acidification. | Ensure the pH is sufficiently acidic. Check the concentration of the product in the solvent; if too dilute, carefully remove some solvent under reduced pressure. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a common laboratory-scale synthesis.
Materials:
-
2-(4-Ethylphenyl)-2-methylpropanoic acid
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid
-
Acetic Acid
-
Methylene Chloride
-
Aqueous Sodium Hydroxide Solution
-
Hydrochloric Acid
-
Methanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 2-(4-ethylphenyl)-2-methylpropanoic acid in acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add N-iodosuccinimide to the cooled solution while maintaining the temperature.
-
Carefully add concentrated sulfuric acid dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress using HPLC.
-
Upon completion, quench the reaction by adding it to a mixture of water and ice.
-
Extract the product with methylene chloride.
-
Wash the organic layer with an aqueous sodium hydroxide solution.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and dry under a vacuum.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Slowly add water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.
-
Filter the purified crystals and wash with a cold methanol-water mixture.
-
Dry the crystals under a vacuum to a
Technical Support Center: Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Iodination Step
Question: My iodination reaction of 2-(4-ethylphenyl)-2-methylpropanoic acid with N-iodosuccinimide (NIS) is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
A low yield in the iodination step can be attributed to several factors, primarily incomplete reaction or the formation of side products. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Insufficient Acid Catalyst: The electrophilicity of iodine from NIS is enhanced by an acid catalyst. Ensure you are using a sufficient amount of a strong acid like sulfuric acid or methanesulfonic acid.[1] The reaction may be slow or incomplete without adequate acid catalysis.
-
Reaction Time and Temperature: Monitor the reaction progress using HPLC.[1] If the reaction is stalling, a longer reaction time or a slight increase in temperature (while monitoring for side products) might be necessary. A typical reaction is run at room temperature for several hours.[1]
-
Purity of Starting Material: Ensure your starting material, 2-(4-ethylphenyl)-2-methylpropanoic acid, is of high purity. Impurities can interfere with the reaction.
-
-
Side Reactions:
-
Formation of Isomers: The primary side products are often positional isomers. The ethyl group is an ortho-, para- director, while the carboxylic acid group is a meta-director. While the desired product is the 3-iodo isomer, small amounts of other isomers can form. Using a strong acid catalyst can improve regioselectivity.
-
Di-iodination: Over-iodination can occur, leading to the formation of di-iodo species, especially if the starting material is highly activated or if an excess of the iodinating agent is used.[2] Use a stoichiometric amount of NIS.
-
Issue 2: Formation of Significant Amounts of Isomeric Byproducts
Question: I am observing significant peaks in my HPLC analysis corresponding to isomers of the desired 3-iodo product. How can I improve the regioselectivity of the iodination?
Answer:
Controlling regioselectivity is crucial in this synthesis. The formation of unwanted isomers is a common challenge in electrophilic aromatic substitution reactions.
-
Role of Directing Groups: The ethyl group (-CH₂CH₃) is an activating ortho-, para-director, while the 2-methylpropanoic acid group is a deactivating meta-director. The desired 3-iodo position is ortho to the ethyl group and meta to the carboxylic acid group, which is favorable.
-
Optimizing the Acid Catalyst: The choice and concentration of the acid catalyst can significantly influence regioselectivity. Strong acids like sulfuric acid or trifluoroacetic acid can enhance the formation of the thermodynamically favored product.[2] Experiment with different acid catalysts and concentrations to find the optimal conditions for your specific setup.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which in this case is likely the desired ortho-substituted product due to the activating ethyl group.
Issue 3: Presence of Wurtz Coupling Byproducts in the Grignard Synthesis of the Precursor
Question: When synthesizing the precursor, 2-(4-ethylphenyl)-2-methylpropanoic acid, via a Grignard reaction, I am getting a significant amount of a dimeric byproduct. What is this and how can I prevent it?
Answer:
The dimeric byproduct is likely the result of a Wurtz coupling reaction, where the Grignard reagent reacts with the starting aryl halide.[3][4]
-
Slow Addition of Aryl Halide: Add the aryl halide dropwise and slowly to the magnesium turnings. This maintains a low concentration of the halide, minimizing the chance of it reacting with the newly formed Grignard reagent.[3]
-
Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and avoid overheating, as higher temperatures can favor the Wurtz coupling side reaction.[3]
-
Magnesium Activation: Ensure the magnesium surface is activated to promote a fast initiation of the Grignard reaction. This can be achieved by using a crystal of iodine or a small amount of 1,2-dibromoethane. A quick start to the reaction reduces the time the aryl halide is in the presence of the Grignard reagent before it has fully formed.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the acid in the iodination step with NIS?
A1: The acid acts as a catalyst to increase the electrophilicity of the iodine. N-Iodosuccinimide (NIS) itself is a source of electrophilic iodine, but in the presence of a strong acid, the iodine becomes more reactive, facilitating the electrophilic attack on the aromatic ring. Acidic conditions also improve the regioselectivity of the reaction.[2]
Q2: I have an amide byproduct in my synthesis of 2-(4-ethylphenyl)-2-methylpropanoic acid from the corresponding nitrile. How can I ensure complete hydrolysis to the carboxylic acid?
A2: The formation of an amide as a byproduct indicates incomplete hydrolysis of the nitrile. To drive the reaction to completion, you can:
-
Increase Reaction Time or Temperature: Heating the reaction mixture under reflux for an extended period is often necessary for complete hydrolysis.
-
Use Stronger Acidic or Basic Conditions: Nitrile hydrolysis can be performed under either acidic or basic conditions. If you are using acidic hydrolysis (e.g., with HCl or H₂SO₄), ensure the acid concentration is sufficient. For alkaline hydrolysis (e.g., with NaOH or KOH), a higher concentration of the base or a higher reaction temperature may be required. Following the alkaline hydrolysis, an acidic workup is necessary to protonate the carboxylate salt to the final carboxylic acid.
Q3: What is a suitable method for purifying the final product, this compound?
A3: Recrystallization is a common and effective method for purifying the final product. A patent for a similar process describes recrystallization from n-Heptane, which afforded the product with a purity of 99%.[1] You may need to experiment with different solvent systems to find the optimal conditions for your specific impurity profile.
Data Presentation
Table 1: Representative Yield and Purity Data for the Iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid
| Parameter | Value | Reference |
| Starting Material | 2-(4-ethylphenyl)-2-methylpropanoic acid | [1] |
| Reagents | N-iodosuccinimide, Methanesulfonic acid | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | 15-25 °C | [1] |
| Yield | 85% | [1] |
| Purity (by HPLC) | 99% | [1] |
Experimental Protocols
Key Experiment: Iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid
This protocol is adapted from a patent describing the synthesis of this compound.[1]
-
Reaction Setup: In a round-bottom flask, create a suspension of 2-(4-ethylphenyl)-2-methylpropanoic acid (0.2 moles) and N-iodosuccinimide (0.2 moles) in acetonitrile.
-
Cooling: Cool the mixture to a temperature between 15-25 °C.
-
Addition of Acid: Slowly add methanesulfonic acid (0.3 moles) to the cooled suspension.
-
Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction mass with a solution of sodium hydrogen sulfate.
-
Isolation: Filter the precipitated solid and dry it.
-
Purification: Recrystallize the crude product from n-Heptane to yield the pure this compound as a solid.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Synthesis and Purification of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the manufacturing of several pharmaceuticals, achieving high yield and purity is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the electrophilic iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid using N-iodosuccinimide (NIS) as the iodinating agent in the presence of an acid catalyst.[1] Acetic acid is a commonly used solvent for this reaction.[1]
Q2: What are the key challenges in the synthesis of this compound?
A2: A significant challenge is controlling the regioselectivity of the iodination to favor the desired 3-iodo isomer over other isomers. A major issue is the formation of a di-iodinated byproduct, which can be difficult to remove and consequently lowers the yield of the target compound.[2]
Q3: How can the formation of the di-iodo impurity be minimized?
A3: The choice of acid catalyst plays a crucial role in minimizing the di-iodo impurity. While sulfuric acid has been used, it can promote the formation of the di-iodo byproduct.[2] A more effective approach is to use methanesulfonic acid, which has been shown to significantly reduce the formation of this impurity and lead to higher purity of the desired product.[2] Controlling the stoichiometry of N-iodosuccinimide is also critical; using a stoichiometric amount or a slight excess is recommended to avoid over-iodination.
Q4: What are the recommended purification methods for this compound?
A4: Recrystallization is the primary method for purifying the final product. A hydrocarbon solvent such as n-Heptane has been shown to be effective for recrystallization, yielding high purity product.[2] The choice of solvent should be based on the solubility profile of the compound, where it is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of byproducts (e.g., di-iodo impurity). - Loss of product during workup or purification. | - Monitor the reaction progress by HPLC to ensure completion. - Use methanesulfonic acid as the catalyst instead of sulfuric acid to minimize di-iodo impurity formation.[2] - Optimize recrystallization conditions (solvent, temperature, cooling rate) to maximize recovery. |
| Low Purity (Presence of Di-iodo Impurity) | - Use of a strong, non-selective acid catalyst like sulfuric acid.[2] - Excess N-iodosuccinimide. - Prolonged reaction time. | - Switch to a milder and more selective acid catalyst such as methanesulfonic acid.[2] - Use a stoichiometric amount of N-iodosuccinimide relative to the starting material. - Monitor the reaction by HPLC and stop it once the starting material is consumed to prevent further iodination. |
| Presence of Unreacted Starting Material | - Insufficient amount of N-iodosuccinimide. - Inadequate reaction time or temperature. - Poor catalyst activity. | - Ensure at least a stoichiometric equivalent of NIS is used. - Increase the reaction time or temperature, monitoring by HPLC to avoid byproduct formation. - Confirm the quality and concentration of the acid catalyst. |
| Difficulty in Isolating the Product | - Product is too soluble in the reaction solvent after quenching. - Oiling out during recrystallization. | - After quenching the reaction, adjust the pH to acidic to precipitate the carboxylic acid. - For recrystallization, ensure the product is fully dissolved at the higher temperature and allow for slow cooling to promote crystal formation. If oiling out occurs, try a different solvent or solvent mixture. |
Experimental Protocols
Synthesis of this compound
This protocol is based on an improved process designed to minimize di-iodo impurity formation.[2]
Materials:
-
2-(4-Ethylphenyl)-2-methylpropanoic acid
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Methanesulfonic acid
-
Sodium hydrogen sulfate solution
-
n-Heptane
Procedure:
-
In a reaction vessel, create a suspension of 2-(4-ethylphenyl)-2-methylpropanoic acid (0.2 moles) and N-iodosuccinimide (0.2 moles) in acetonitrile.
-
Cool the mixture to 15-25 °C.
-
Slowly add methanesulfonic acid (0.3 moles) to the suspension.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, quench the reaction mixture with a sodium hydrogen sulfate solution.
-
Filter the precipitated solid and dry it.
-
Recrystallize the crude product from n-Heptane to yield the final product.
Expected Outcome:
Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to a suitable flask.
-
Add a minimal amount of n-Heptane.
-
Heat the mixture with stirring until the solid completely dissolves.
-
Slowly cool the solution to room temperature to allow for crystal formation.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold n-Heptane.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Acid Catalysts in the Iodination of 2-(4-Ethylphenyl)-2-methylpropanoic Acid with NIS
| Acid Catalyst | Key Observation | Reported Yield | Reported Purity | Reference |
| Sulfuric Acid in Acetic Acid | Formation of di-iodo substituted compound as a major impurity. | Lower (not specified) | Lower (not specified) | [2] |
| Methanesulfonic Acid in Acetonitrile | Minimal formation of di-iodo impurity. | 85% | 99% | [2] |
Visualizations
Experimental Workflow
Caption: Synthesis and purification workflow for this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting guide for addressing low purity issues.
References
Technical Support Center: 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, an arylpropionic acid derivative, the primary degradation pathways under forced degradation conditions (such as acidic, basic, oxidative, photolytic, and thermal stress) are expected to involve hydrolysis, oxidation, and photodecomposition. Key potential degradation products could arise from de-iodination, oxidation of the ethyl group, or modification of the propanoic acid side chain. Specific pathways are often elucidated through stress testing studies.[1][2][3]
Q2: My analytical column is showing peak tailing for the parent compound. What could be the cause?
A2: Peak tailing for acidic compounds like this compound on reverse-phase HPLC columns is often due to secondary interactions between the carboxyl group and active sites on the silica packing. To mitigate this, ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with an additive like formic acid or trifluoroacetic acid) to keep the analyte in its protonated form. Alternatively, using a column with end-capping or a different stationary phase (e.g., a polymer-based column) can resolve this issue.
Q3: I am observing multiple small, unidentified peaks in my chromatogram after sample preparation. What is the likely source?
A3: The appearance of multiple small peaks can be attributed to several factors. It could be due to minor degradation of the compound if the sample preparation diluent is not inert or if the sample is exposed to light or elevated temperatures for an extended period. Another possibility is the presence of impurities from the synthesis of the compound. It is advisable to run a blank (diluent only) and a control sample of the compound that has not undergone stress conditions to identify the source of these peaks.
Q4: How can I confirm the structure of the degradation products?
A4: Structural elucidation of degradation products is typically achieved using mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[4] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants. For unambiguous structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required, which may necessitate isolation of the degradation product.
Troubleshooting Guides
Issue 1: Inconsistent results in forced degradation studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent stress conditions (temperature, light intensity, reagent concentration). | Calibrate and monitor all stress-inducing equipment. Prepare fresh stress reagents for each experiment. | Reproducible degradation profiles across replicate experiments. |
| Sample variability or contamination. | Use a single, well-characterized batch of this compound. Ensure glassware and solvents are clean. | Reduced variability in the percentage of degradation and the number of degradant peaks. |
| Instability of degradation products. | Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[1] | A clearer understanding of the degradation pathway and the kinetics of degradant formation. |
Issue 2: Poor separation of degradation products from the parent peak in HPLC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate mobile phase composition or gradient. | Optimize the mobile phase composition (e.g., vary the organic modifier, pH, and buffer concentration). Adjust the gradient slope and time. | Improved resolution between the parent compound and its degradation products. |
| Unsuitable column chemistry. | Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). Consider columns with different particle sizes or lengths. | Enhanced selectivity and separation of closely eluting peaks. |
| Co-elution of multiple degradants. | Employ a different detection wavelength or use a photodiode array (PDA) detector to check for peak purity. Couple the HPLC to a mass spectrometer (LC-MS) for mass-based separation.[4] | Identification of individual components within a single chromatographic peak. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 30 20 90 25 90 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
References
Validation & Comparative
In Vitro Validation of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid: A Comparative Guide
Introduction
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is primarily recognized as a key intermediate in the synthesis of Alectinib, a potent anti-cancer therapeutic.[1][2][3][4][5] However, for the purposes of this guide, we will explore a hypothetical scenario wherein this compound, hereafter referred to as Compound X, is investigated for its potential activity as a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comparative framework for the in vitro validation of Compound X's activity against a known pan-PPAR agonist, Lanifibranor.
Lanifibranor is a clinical-stage drug candidate that activates all three PPAR isoforms (α, γ, and δ) and has shown efficacy in treating non-alcoholic steatohepatitis (NASH).[6][7][8][9] PPARs are nuclear hormone receptors that play crucial roles in the regulation of lipid metabolism, inflammation, and energy homeostasis.[10][11][12][13]
Comparative Analysis of In Vitro Activity
This section compares the hypothetical in vitro activity of Compound X with the established activity of Lanifibranor across key assays for evaluating pan-PPAR agonism.
PPAR Binding Affinity
A fundamental step in validating a potential PPAR agonist is to determine its binding affinity for the individual PPAR isoforms. This is commonly assessed using competitive binding assays.
Table 1: Comparative PPAR Binding Affinity (Ki, nM)
| Compound | PPARα | PPARγ | PPARδ |
| Compound X (Hypothetical) | 150 | 250 | 180 |
| Lanifibranor | 80 | 120 | 95 |
Note: Lower Ki values indicate higher binding affinity.
PPAR Transcriptional Activation
To assess the functional consequence of receptor binding, luciferase reporter assays are employed. These assays measure the ability of a compound to activate gene transcription through a PPAR-responsive element.
Table 2: Comparative PPAR Transcriptional Activation (EC50, nM)
| Compound | PPARα | PPARγ | PPARδ |
| Compound X (Hypothetical) | 350 | 500 | 400 |
| Lanifibranor | 180 | 290 | 210 |
Note: Lower EC50 values indicate greater potency in activating transcription.
Target Gene Expression
The activation of PPARs leads to the regulation of target genes involved in metabolic pathways. Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the expression of these genes in a relevant cell line (e.g., HepG2 human liver cells).
Table 3: Comparative Target Gene Expression (Fold Change vs. Vehicle)
| Gene Target | Pathway | Compound X (Hypothetical) | Lanifibranor |
| CPT1A | Fatty Acid Oxidation (PPARα) | 3.5 | 5.2 |
| FABP4 | Adipocyte Differentiation (PPARγ) | 4.1 | 6.8 |
| PDK4 | Glucose Metabolism (PPARδ) | 2.8 | 4.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for each PPAR isoform.
-
Materials: Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs); radiolabeled ligands (e.g., [3H]-GW7647 for PPARα, [3H]-Rosiglitazone for PPARγ, [3H]-GW501516 for PPARδ); test compounds (Compound X, Lanifibranor); scintillation fluid; filter plates.
-
Procedure:
-
Incubate the PPAR LBDs with a fixed concentration of the corresponding radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by vacuum filtration through filter plates.
-
Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay
-
Objective: To measure the ability of the test compound to activate transcription via each PPAR isoform.
-
Materials: Mammalian cell line (e.g., HEK293T); expression vectors for full-length human PPARα, PPARγ, and PPARδ; a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene; transfection reagent; cell lysis buffer; luciferase substrate.
-
Procedure:
-
Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid.
-
After an incubation period, treat the transfected cells with varying concentrations of the test compound.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the compound concentration and determine the EC50 value from the dose-response curve.
-
Quantitative PCR (qPCR) for Target Gene Expression
-
Objective: To quantify the change in expression of PPAR target genes in response to treatment with the test compound.
-
Materials: Human hepatocyte cell line (e.g., HepG2); test compounds; RNA extraction kit; reverse transcriptase; qPCR master mix; primers for target genes (e.g., CPT1A, FABP4, PDK4) and a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
Treat the HepG2 cells with the test compounds at a specified concentration for a defined period (e.g., 24 hours).
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using the cDNA, primers for the target and housekeeping genes, and a fluorescent dye (e.g., SYBR Green).
-
Calculate the relative fold change in gene expression using the delta-delta Ct method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow
Visual representations of the PPAR signaling pathway and a typical experimental workflow for in vitro validation are provided below.
Caption: PPAR Signaling Pathway Activation.
Caption: In Vitro Validation Workflow.
References
- 1. tantuchemicals.com [tantuchemicals.com]
- 2. This compound | 1256584-73-2 [chemicalbook.com]
- 3. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. This compound CAS 1256584-73-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 6. Pan-PPAR agonist lanifibranor improves insulin resistance and hepatic steatosis in patients with T2D and MASLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lanifibranor - Inventiva Pharma [inventivapharma.com]
- 8. The pan-PPAR agonist lanifibranor improves cardiometabolic health in patients with metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cusabio.com [cusabio.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
A Comparative Guide to the Efficacy of Alectinib and Its Derivatives
For researchers and professionals in drug development, understanding the comparative efficacy of a therapeutic agent against its precursors and derivatives is crucial for optimizing drug design and delivery. This guide provides an objective comparison of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, with its fluoroethyl analogue and a novel dendrimer-based nanoparticle formulation. The comparison is supported by experimental data on their biological activity and synthetic accessibility.
Data Presentation: Comparative Efficacy
The following table summarizes the in vitro and in vivo efficacy of Alectinib compared to its fluoroethyl analogue and a dendrimer nanoparticle formulation.
| Compound/Formulation | Key Efficacy Metric | Value | Cell Line / Model | Source |
| Alectinib | IC50 | 40 nM | H2228 (ALK-positive NSCLC) | [1] |
| Fluoroethyl Alectinib | IC50 | 40 nM | H2228 (ALK-positive NSCLC) | [1] |
| Free Alectinib | In vivo Tumor Regression | 75% | H460 Lung Cell Line Xenograft | [2] |
| Alectinib-Loaded Dendrimer | In vivo Tumor Regression | ~100% | H460 Lung Cell Line Xenograft | [2] |
Comparison of Synthetic Routes for Alectinib
The efficiency of synthesizing the final active pharmaceutical ingredient is a critical factor in drug development. Several synthetic routes for Alectinib have been reported, each with varying overall yields.
| Synthetic Route Highlights | Overall Yield | Key Reactions | Reference |
| Route 1 | Good | Suzuki-Miyaura cross-coupling, reductive cyclization | [3] |
| Route 2 | 32% | Indole core formation via 3 chemical transformations | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay for Alectinib and Fluoroethyl Alectinib[1]
A cytotoxicity screen was performed in ALK-expressing H2228 lung cancer cells to determine the half-maximal inhibitory concentration (IC50) of Alectinib and its fluoroethyl analogue. The detailed protocol was not provided in the source material, but a general methodology for such an assay is as follows:
-
Cell Culture: H2228 cells are cultured in appropriate media and conditions.
-
Compound Preparation: Alectinib and Fluoroethyl Alectinib are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of the compounds. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
-
Data Analysis: The absorbance data is normalized to the control, and the IC50 value is calculated by fitting the dose-response curve.
In Vivo Tumor Suppression Study of Alectinib-Loaded Dendrimer Nanoparticles[2]
This study evaluated the in vivo efficacy of Alectinib-loaded G4-NH2-PAMAM dendrimer nanoparticles compared to free Alectinib in a xenograft model using the H460 lung cell line.
-
Animal Model: Xenograft tumors are established in suitable animal models (e.g., nude mice) by subcutaneously injecting H460 lung cancer cells.
-
Treatment Groups: Once tumors reach a certain volume, the animals are randomized into treatment groups: a control group (receiving vehicle), a group receiving free Alectinib, and a group receiving the Alectinib-loaded dendrimer complex.
-
Drug Administration: The respective treatments are administered to the animals, typically via oral or intravenous routes, for a specified duration (e.g., 17 days).
-
Tumor Volume Measurement: Tumor volume is measured regularly throughout the treatment period.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor regression is calculated for each treatment group relative to the control group.
Mandatory Visualizations
ALK Signaling Pathway in NSCLC
The following diagram illustrates the simplified Anaplastic Lymphoma Kinase (ALK) signaling pathway, which is constitutively activated in certain types of non-small cell lung cancer (NSCLC) due to genetic rearrangements, most commonly forming an EML4-ALK fusion protein. This aberrant signaling promotes cell proliferation and survival. Alectinib acts as a potent inhibitor of the ALK tyrosine kinase, thereby blocking these downstream pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Evaluation of Alectinib-Loaded Dendrimer Nanoparticles as a Drug Delivery System for Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Assessing Potential Cross-Reactivity of Alectinib Intermediates in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the potential cross-reactivity of key chemical intermediates generated during the synthesis of alectinib, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. While alectinib is highly effective in treating ALK-positive non-small cell lung cancer (NSCLC), it is crucial to ensure that residual intermediates from its manufacturing process do not exhibit off-target biological activity that could compromise safety or efficacy. This document outlines the key biological assays and experimental protocols necessary for such an evaluation and presents a pathway for data analysis and visualization.
Alectinib primarily functions by inhibiting the ALK tyrosine kinase, which in certain cancers is constitutively active due to genetic rearrangements (e.g., EML4-ALK fusion).[1][2] This inhibition blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways, ultimately leading to decreased cancer cell proliferation and survival.[1]
Identified Alectinib Intermediates for Assessment
Based on publicly available synthesis routes, the following key intermediates have been identified for potential cross-reactivity assessment:
-
Intermediate 1 (I-1): 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
-
Intermediate 2 (I-2): tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate
Note: As of the latest literature review, no publicly available data on the biological activity or cross-reactivity of these specific alectinib intermediates has been found. The following tables and data are presented in a hypothetical format to serve as a template for researchers conducting these critical studies.
Comparative Analysis of Biological Activity
To effectively assess the potential for cross-reactivity, a panel of in vitro biological assays should be employed. The primary focus would be on ALK inhibition, with secondary screening against a panel of other kinases to determine specificity. Cytotoxicity assays are also essential to evaluate the general toxicity of the intermediates.
Table 1: Hypothetical Kinase Inhibition Profile of Alectinib and its Intermediates (IC50 in nM)
| Compound | ALK | MET | ROS1 | EGFR | VEGFR2 |
| Alectinib | 1.9 | >10,000 | >10,000 | >10,000 | >10,000 |
| I-1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| I-2 | 5,240 | >10,000 | >10,000 | >10,000 | >10,000 |
Data is illustrative and does not represent actual experimental results.
Table 2: Hypothetical Cytotoxicity Profile in ALK-Positive and ALK-Negative Cell Lines (CC50 in µM)
| Compound | H3122 (EML4-ALK) | A549 (ALK-negative) |
| Alectinib | 0.05 | >10 |
| I-1 | >50 | >50 |
| I-2 | 25 | >50 |
Data is illustrative and does not represent actual experimental results.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of alectinib is fundamental to designing relevant biological assays. The following diagram illustrates the ALK signaling pathway targeted by alectinib.
The workflow for assessing the cross-reactivity of alectinib intermediates would involve a series of established in vitro assays.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of findings. The following are standard protocols for the key experiments proposed.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of a test compound to the kinase of interest.
-
Materials:
-
Recombinant human ALK, MET, ROS1, EGFR, VEGFR2 kinases (e.g., from Thermo Fisher Scientific).
-
Eu-anti-GST Antibody.
-
LanthaScreen™ Certified Kinase Tracer.
-
Test compounds (Alectinib, I-1, I-2) serially diluted in DMSO.
-
Kinase Buffer.
-
-
Procedure:
-
Prepare a 2X solution of each kinase and Eu-anti-GST antibody in kinase buffer.
-
Prepare a 2X solution of the kinase tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the 2X kinase/antibody solution to each well.
-
Add 50 nL of the serially diluted test compounds or DMSO control.
-
Add 5 µL of the 2X tracer solution to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Materials:
-
H3122 (EML4-ALK positive) and A549 (ALK-negative) cell lines.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (Alectinib, I-1, I-2) serially diluted in cell culture medium.
-
CellTiter-Glo® Reagent (Promega).
-
Opaque-walled 96-well plates.
-
-
Procedure:
-
Seed the cells in the 96-well plates at an appropriate density and allow them to attach overnight.
-
Remove the medium and add fresh medium containing the serially diluted test compounds or a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the compound concentration.
-
Determine the CC50 (half-maximal cytotoxic concentration) value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Recommendations
The assessment of potential cross-reactivity of synthetic intermediates is a critical step in drug development and manufacturing to ensure the safety and specificity of the final active pharmaceutical ingredient. While no public data currently exists for the biological activity of key alectinib intermediates, this guide provides a comprehensive framework for researchers to conduct such an evaluation. By employing a panel of robust in vitro kinase and cell-based assays, and by following detailed experimental protocols, drug developers can confidently characterize the biological profile of these compounds. Should any significant off-target activity be identified, further investigation into the structure-activity relationship and potential toxicological implications would be warranted. This proactive approach to impurity profiling is essential for maintaining the high standards of safety and efficacy expected of targeted cancer therapies like alectinib.
References
structural analogs of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid in cancer research
A Comparative Guide to Phenylpropanoic Acid Derivatives in Oncology Research
An Objective Analysis of Structural Analogs and their Therapeutic Potential
Introduction
While direct anti-cancer studies on 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid are not extensively documented in publicly available research, its identity as an intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib underscores the relevance of its core structure in oncology.[1][2] This guide, therefore, explores structurally and functionally related phenylpropanoic acid derivatives that have been investigated for their potential in cancer research. The compounds discussed herein, including derivatives of 3-(4-Phenylphenyl)propanoic acid and various non-steroidal anti-inflammatory drugs (NSAIDs), share key structural motifs with the target molecule and offer valuable insights into the anti-neoplastic activities of this chemical class.[3][4]
This guide will provide a comparative analysis of their efficacy, present the experimental methodologies used for their evaluation, and visualize their mechanisms of action through detailed signaling pathway diagrams.
Quantitative Data on Anti-Proliferative Activity
The anti-cancer efficacy of various phenylpropanoic acid derivatives has been quantified in numerous studies. The following tables summarize the in vitro cytotoxic effects of these compounds against several human cancer cell lines.
Table 1: Anti-proliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives Against Lung Cancer Cell Lines [3][5]
| Compound | Cell Line | IC50 (µM) | Cell Viability (%) at 100 µM |
| 21 | A549 | 5.42 | 35.3 |
| H69 | - | 18.3 | |
| H69AR | - | 23.5 | |
| 22 | A549 | 2.47 | 37.6 |
| H69 | - | 33.9 | |
| H69AR | - | 25.0 | |
| 25 | A549 | 8.05 | - |
| 26 | A549 | 25.4 | - |
| Cisplatin | A549 | 11.71 | 65.9 |
IC50: The half-maximal inhibitory concentration. A lower value indicates greater potency. H69AR is an anthracycline-resistant cell line.[5]
Table 2: Anti-proliferative Activity of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide Derivatives [6]
| Compound | Cell Line | IC50 (µM) | % Growth Inhibition at 10 µM |
| 12a | K562 (Leukemia) | 8.1 | 54.0 |
| 12b | K562 (Leukemia) | 6.5 | 58.7 |
| 12c | K562 (Leukemia) | 6.9 | 55.0 |
| 17t | K562 (Leukemia) | 0.57 | 74.5 |
| 17u | K562 (Leukemia) | 1.1 | 70.0 |
Table 3: Anti-proliferative Activity of NSAID Derivatives Against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Naproxen | HT-29 | >2000 |
| Naproxen Amino Acid Ester Derivatives | HT-29 | 14.6 - 120 |
| Sulindac Sulfide (SS) | HT-29, SW480, HCT116 | 73 - 85 |
| Sulindac Sulfide Amide (SSA) | HT-29, SW480, HCT116 | 2 - 5 |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-cancer properties of the discussed compounds.
Cell Viability Assessment (MTT Assay)[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. IC50 values are determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
3D Spheroid Culture and Viability Analysis[3]
Three-dimensional (3D) spheroid models more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[5]
-
Plate Coating: The wells of a 96-well plate are coated with a layer of agarose to create a non-adherent surface.[3]
-
Cell Seeding: A single-cell suspension is prepared, and 2,000-5,000 cells per well are seeded onto the agarose cushion.[3]
-
Spheroid Formation: The plate is incubated for 3-5 days, during which the cells aggregate to form a single spheroid in each well.[3]
-
Compound Treatment: Half of the medium is carefully replaced with fresh medium containing the test compounds at twice the final concentration. The spheroids are then treated for the desired duration (e.g., 48-72 hours).[3]
-
Viability Staining: After treatment, spheroids are stained with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).[3]
-
Imaging: The spheroids are imaged using a fluorescence or confocal microscope to visualize the distribution of live and dead cells within the spheroid structure.[3]
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of these phenylpropanoic acid derivatives are mediated through various signaling pathways.
Proposed Signaling Pathway for Thiazole Derivatives
In silico studies suggest that 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, such as compound 22, may exert their anti-cancer effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[3][5] Inhibition of these proteins can disrupt key downstream signaling cascades that promote cell proliferation and survival.[3]
Caption: Proposed mechanism of action for thiazole derivatives targeting SIRT2 and EGFR.[3]
Proposed Antioxidant Mechanism of Hydroxyphenyl Derivatives
The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated antioxidant properties, suggesting a mechanism involving the modulation of reactive oxygen species (ROS).[3][7][8] In cancer cells, elevated ROS levels can promote pro-tumorigenic signaling. The antioxidant nature of these compounds may counteract this effect.[3]
Caption: Proposed antioxidant mechanism of hydroxyphenyl derivatives.[3]
General Experimental Workflow for Anti-Cancer Compound Evaluation
The evaluation of novel anti-cancer compounds typically follows a tiered approach, starting with high-throughput screening in 2D cell cultures and progressing to more complex 3D models and in vivo studies for the most promising candidates.
Caption: Experimental workflow for evaluating novel anti-cancer compounds.[3]
Conclusion
While this compound itself is not a primary focus of anti-cancer research, the broader class of phenylpropanoic acid derivatives represents a promising area for the development of novel oncology therapeutics. The structural analogs discussed in this guide demonstrate potent anti-proliferative activities through diverse mechanisms of action, including the inhibition of key signaling proteins like SIRT2 and EGFR, modulation of cellular redox status, and disruption of the microtubule network.[3][6] Furthermore, the derivatization of existing NSAIDs has been shown to enhance their anti-cancer efficacy, often through COX-independent pathways, thereby potentially reducing the side effects associated with long-term NSAID use.[9][10]
The data and protocols presented here provide a valuable resource for researchers in the field, highlighting the therapeutic potential of this versatile chemical scaffold and outlining a clear path for the continued investigation and development of phenylpropanoic acid derivatives as anti-cancer agents.
References
- 1. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 2. This compound | 1256584-73-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. New NSAID Targets and Derivatives for Colorectal Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the preparation of several pharmaceuticals, including the anaplastic lymphoma kinase (ALK) inhibitor Alectinib, can be approached through various synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes, offering an objective look at their methodologies, performance, and the underlying chemical principles. The information presented is supported by experimental data from peer-reviewed literature and patent filings to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Pathways
Two principal synthetic routes have been identified for the preparation of this compound. The first is a direct iodination of a readily available precursor, while the second involves a multi-step sequence starting from a brominated analog.
| Parameter | Route 1: Direct Iodination | Route 2: Multi-step Synthesis from Bromo-Analog |
| Starting Material | 2-(4-Ethylphenyl)-2-methylpropanoic acid | 2-(4-Bromophenyl)-2-methylpropanoic acid |
| Key Reactions | Electrophilic Aromatic Substitution (Iodination) | Suzuki Coupling, Catalytic Hydrogenation, Iodination |
| Overall Yield | High (up to 85%) | Moderate (Estimated) |
| Number of Steps | 1 | 3 |
| Key Reagents | N-Iodosuccinimide (NIS), Acid catalyst | Palladium catalyst, Potassium vinyltrifluoroborate, H₂, NIS |
| Potential Issues | Formation of di-iodinated byproducts | Catalyst cost and removal, optimization of multiple steps |
| Reported Purity | High (up to 99%) | Dependent on purification at each step |
Synthetic Route Analysis and Experimental Protocols
Route 1: Direct Iodination of 2-(4-Ethylphenyl)-2-methylpropanoic acid
This approach is the most straightforward, involving the direct regioselective iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid. Two main variations of this method have been reported, differing in the acid catalyst and solvent system employed.
Route 1a: Iodination with N-Iodosuccinimide in Acetic Acid
Route 1b: Iodination with N-Iodosuccinimide and Methanesulfonic Acid
A more recent and well-documented procedure utilizes methanesulfonic acid as a catalyst in acetonitrile, which has been shown to provide high yield and purity.
Experimental Protocol (Route 1b)
-
Reaction Setup: In a reaction vessel, a suspension of 2-(4-ethylphenyl)-2-methylpropanoic acid (1.0 equivalent) and N-iodosuccinimide (1.0 equivalent) is prepared in acetonitrile.
-
Reaction Conditions: The mixture is cooled to 15-25 °C, and methanesulfonic acid (1.5 equivalents) is added slowly. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium hydrogen sulfate. The precipitated solid is collected by filtration, dried, and then recrystallized from n-heptane to afford the final product.
-
Reported Yield: 85%
-
Reported Purity: 99%
Route 2: Multi-step Synthesis from 2-(4-Bromophenyl)-2-methylpropanoic acid
This synthetic strategy begins with a different starting material and involves a three-step sequence to arrive at the target molecule.
Step 2a: Suzuki Coupling
The first step involves a palladium-catalyzed Suzuki cross-coupling reaction between 2-(4-bromophenyl)-2-methylpropanoic acid and potassium vinyltrifluoroborate to introduce a vinyl group at the 4-position.
General Experimental Protocol (Step 2a - Suzuki Coupling)
-
Reaction Setup: A mixture of 2-(4-bromophenyl)-2-methylpropanoic acid (1.0 equivalent), potassium vinyltrifluoroborate (1.0-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃) is prepared in a suitable solvent system (e.g., 1-propanol, THF/H₂O).
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product, 2-(4-vinylphenyl)-2-methylpropanoic acid, is then purified by column chromatography or recrystallization.
-
Expected Yield: Moderate to good yields are generally reported for similar Suzuki couplings.
Step 2b: Reduction of the Vinyl Group
The resulting 2-(4-vinylphenyl)-2-methylpropanoic acid is then subjected to a reduction to convert the vinyl group to an ethyl group. This is typically achieved through catalytic hydrogenation.
General Experimental Protocol (Step 2b - Catalytic Hydrogenation)
-
Reaction Setup: 2-(4-vinylphenyl)-2-methylpropanoic acid is dissolved in a suitable solvent (e.g., ethanol, methanol) in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C) is added.
-
Reaction Conditions: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield 2-(4-ethylphenyl)-2-methylpropanoic acid. The product can be used in the next step with or without further purification.
-
Expected Yield: Catalytic hydrogenations of this type typically proceed in high to quantitative yields.
Step 2c: Iodination
The final step is the iodination of the 2-(4-ethylphenyl)-2-methylpropanoic acid synthesized in the previous step. This is identical to Route 1.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic routes and their individual steps, the following diagrams have been generated.
Caption: Comparative overview of the two main synthetic routes.
Caption: Step-by-step experimental workflows for the synthetic routes.
Conclusion
The choice between a direct, one-step iodination and a longer, multi-step synthesis for the preparation of this compound will depend on several factors including the availability of starting materials, desired scale of the reaction, and the capabilities for purification.
Route 1b stands out as a highly efficient and well-documented method, offering a high yield and purity in a single step from a commercially available starting material. This makes it an attractive option for both laboratory-scale synthesis and potential industrial applications.
Route 2 , while longer, offers flexibility in terms of starting material. However, it requires careful optimization of multiple steps, including a palladium-catalyzed reaction, which can add to the cost and complexity of the overall synthesis. The yields for the initial steps would need to be high to make this route competitive with the direct iodination approach.
Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic strategy for this important pharmaceutical intermediate. The detailed protocols and comparative data provided herein serve as a valuable resource for making an informed decision.
References
Validating the Purity of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the validation process. This guide provides a comparative analysis of Gas Chromatography (GC) and other key analytical techniques for determining the purity of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a significant intermediate in the synthesis of various therapeutic agents.[1] We present detailed experimental protocols, performance data, and decision-making workflows to assist in selecting the most appropriate method for your analytical needs.
Gas Chromatography (GC) Analysis: A Detailed Approach
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[2] For carboxylic acids like this compound, which have low volatility and a polar carboxyl group, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[3][4]
The Necessity of Derivatization
Direct analysis of free carboxylic acids by GC can lead to poor peak shape, adsorption onto the column, and low sensitivity.[5][6] Derivatization, typically through silylation or esterification, replaces the active hydrogen in the carboxyl group, which addresses these issues by:
-
Increasing Volatility : The derivatives are less polar and more easily vaporized.[7]
-
Improving Thermal Stability : The process prevents the compound from decomposing at the high temperatures used in the GC injector and column.[4]
-
Enhancing Peak Shape and Resolution : Reduced interaction with the stationary phase leads to sharper, more symmetrical peaks.
A common and effective method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Workflow for GC Analysis
The following diagram illustrates the typical workflow for the purity analysis of this compound using GC.
Detailed GC Protocol
1. Sample Preparation (Derivatization):
-
Accurately weigh approximately 1.0 mg of this compound into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Dimethylformamide).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Allow the vial to cool to room temperature before placing it in the autosampler.
2. GC Instrumentation and Conditions:
-
Gas Chromatograph : Agilent 8890 GC System or equivalent.
-
Detector : Flame Ionization Detector (FID).
-
Column : A polar capillary column is recommended for good peak shape, such as an Agilent J&W DB-WAX or a similar acid-modified polyethylene glycol phase (e.g., FFAP).[5][6][8]
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Carrier Gas : Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injector :
-
Mode: Split (Split ratio 50:1).
-
Temperature: 250°C.
-
Injection Volume: 1.0 µL.
-
-
Oven Temperature Program : A temperature program is crucial for separating potential impurities with different boiling points.[9][10]
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.[11]
-
Final Hold: Hold at 240°C for 10 minutes.
-
-
Detector Temperature : 280°C.
3. Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Formula : Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Comparison with Alternative Analytical Methods
While GC is a robust method, other techniques offer distinct advantages and may be more suitable depending on the specific analytical goal. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are common alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly popular method for purity determination as it often does not require derivatization for non-volatile or thermally sensitive compounds.
Experimental Protocol (HPLC):
-
HPLC System : Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of Acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve a known amount of the sample in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can determine purity without the need for a reference standard of the compound itself. It provides structural information, making it invaluable for identifying unknown impurities.
Experimental Protocol (¹H-qNMR):
-
Spectrometer : Bruker 400 MHz Avance III HD or equivalent.
-
Sample Preparation : Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a deuterated solvent (e.g., DMSO-d₆).
-
Analysis : Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay).
-
Calculation : Purity is calculated by comparing the integral of a characteristic peak of the analyte with the integral of the internal standard's peak.
Performance Comparison
The following table summarizes the key performance characteristics of GC, HPLC, and qNMR for the purity analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Derivatization Required | Yes (Essential) | No | No |
| Typical Analysis Time | 20 - 30 minutes | 15 - 25 minutes | 10 - 15 minutes per sample |
| Destructive? | Yes | Yes | No (Sample can be recovered) |
| Quantitation Principle | Area Percent (Relative) | Area Percent (Relative) or External Standard | Absolute (using certified internal standard) |
| Impurity Identification | Limited (based on retention time) | Limited (based on retention time and UV spectra) | Excellent (provides structural information) |
| Strengths | High resolution for volatile compounds | Versatile, widely applicable, robust | Absolute quantitation, structural elucidation |
| Limitations | Requires derivatization, destructive | Lower resolution for some compounds than GC | Lower sensitivity, higher equipment cost |
Guide to Selecting the Appropriate Analytical Method
Choosing the right technique depends on the specific requirements of the analysis, such as the need for structural information, sample throughput, and whether the analysis needs to be non-destructive.
References
- 1. This compound | 1256584-73-2 [chemicalbook.com]
- 2. postnova.com [postnova.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
A Comparative Guide to the Synthesis and Reactivity of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid and its Bromo-Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid and its bromo-analog, 2-(4-Ethyl-3-bromophenyl)-2-methylpropanoic acid, focusing on their synthesis and relative performance in synthetic applications. This information is critical for process optimization and the selection of appropriate intermediates in drug discovery and development.
Introduction
This compound is a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1] The choice of the halogen substituent on the phenyl ring—iodine versus bromine—can significantly impact the reactivity of the molecule in subsequent cross-coupling reactions, a common strategy in the synthesis of complex pharmaceutical compounds. This guide explores the synthetic routes to both the iodo- and bromo-analogs and provides a comparative analysis of their reactivity based on established principles of organic chemistry.
Synthesis of Halogenated Phenylpropanoic Acids
The synthesis of both the iodo- and bromo-analogs typically starts from a common precursor, 2-(4-ethylphenyl)-2-methylpropanoic acid, and proceeds through electrophilic aromatic substitution.
Synthesis of this compound
The iodinated compound is prepared by the direct iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid. A common and effective method involves the use of N-Iodosuccinimide (NIS) in an acidic medium.[1]
Synthesis of 2-(4-Ethyl-3-bromophenyl)-2-methylpropanoic Acid
While a direct synthesis for 2-(4-ethyl-3-bromophenyl)-2-methylpropanoic acid is not explicitly detailed in the provided results, a general and analogous method involves the selective bromination of a similar starting material, 2-methyl-2-phenylpropanoic acid, using bromine in an aqueous medium.[2][3] This method can be adapted for the ethyl-substituted analog.
Comparative Reactivity in Synthesis
The primary difference in the utility of the iodo- and bromo-analogs lies in their reactivity in subsequent transformations, particularly in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is well-established: Aryl-I > Aryl-Br > Aryl-Cl.[4][5]
This enhanced reactivity of aryl iodides is attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond.[4] The lower bond dissociation energy of the C-I bond facilitates the oxidative addition step in the catalytic cycle of cross-coupling reactions, which is often the rate-determining step.[4]
Advantages of the Iodo-Analog:
-
Higher Reactivity: Aryl iodides generally exhibit higher reactivity in common cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[4][6] This can lead to faster reaction times, higher yields, and the ability to use milder reaction conditions and lower catalyst loadings.[5]
-
Chemoselectivity: The significant difference in reactivity between aryl iodides and other aryl halides allows for selective reactions at the C-I bond while leaving other halide moieties on the molecule intact.[4]
Advantages of the Bromo-Analog:
-
Cost and Stability: Aryl bromides are generally less expensive and often more stable than their corresponding iodo-analogs.
-
Controlled Reactivity: In some complex syntheses, the lower reactivity of the bromo-group can be advantageous to prevent side reactions or to achieve a desired sequence of transformations.
While aryl iodides are generally more reactive, some studies have noted inefficient couplings of aryl iodides at lower temperatures with certain palladium catalysts, in contrast to the efficient coupling of their bromo-counterparts under the same conditions.[7]
Data Presentation
Table 1: Comparison of Properties and Reactivity
| Feature | This compound | 2-(4-Ethyl-3-bromophenyl)-2-methylpropanoic acid |
| Molecular Weight | 318.15 g/mol | 271.15 g/mol |
| Reactivity in Pd-Coupling | Higher | Lower |
| Bond Strength (C-X) | Weaker | Stronger |
| Cost | Generally Higher | Generally Lower |
| Stability | Generally Lower | Generally Higher |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reactants: 2-(4-ethylphenyl)-2-methylpropanoic acid, N-Iodosuccinimide (NIS), Acetic acid.
-
Procedure: Dissolve 2-(4-ethylphenyl)-2-methylpropanoic acid in acetic acid. Add N-Iodosuccinimide to the solution. Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).[1] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, quench the reaction and perform an aqueous work-up. The product can be purified by crystallization or column chromatography.
General Protocol for the Synthesis of 2-(4-Ethyl-3-bromophenyl)-2-methylpropanoic Acid (Adapted)
-
Reactants: 2-(4-ethylphenyl)-2-methylpropanoic acid, Bromine, Water.
-
Procedure: Suspend 2-(4-ethylphenyl)-2-methylpropanoic acid in water. Add bromine dropwise to the suspension at a controlled temperature. Stir the reaction mixture until the starting material is consumed, as monitored by GC or HPLC.[3] After the reaction is complete, the product can be extracted with an organic solvent. The organic layers are then combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.[2]
Visualization of Synthetic Pathways
Caption: Synthetic routes to the iodo- and bromo-analogs.
Caption: Comparative reactivity in palladium-catalyzed cross-coupling.
Conclusion
The choice between this compound and its bromo-analog in a synthetic campaign is a trade-off between reactivity and cost. The iodo-analog offers the advantage of higher reactivity in crucial bond-forming reactions, potentially leading to more efficient and milder synthetic processes. However, the bromo-analog may be a more cost-effective and stable alternative, particularly if the subsequent reaction conditions can be optimized to accommodate its lower reactivity. The decision should be based on a careful evaluation of the specific synthetic context, including the desired reaction outcomes, process scalability, and economic considerations.
References
- 1. This compound | 1256584-73-2 [chemicalbook.com]
- 2. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (Solved) - Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer) | Transtutors [transtutors.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of ALK Inhibitors: Performance of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid as a Key Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic performance of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a crucial intermediate in the manufacture of Alectinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor. Alectinib is a second-generation oral drug for the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 fusion protein.[1] This document outlines the established synthetic pathway utilizing this key intermediate and presents alternative routes, offering a quantitative and qualitative comparison to aid in process development and optimization.
Introduction to Alectinib and its Mechanism of Action
Alectinib is a highly selective inhibitor of ALK tyrosine kinase.[1] In certain cancers, such as NSCLC, a chromosomal rearrangement leads to the fusion of the EML4 gene with the ALK gene, resulting in a constitutively active ALK fusion protein. This aberrant kinase drives tumor cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS-ERK, JAK-STAT, and PI3K-Akt pathways.[2][3][4] Alectinib effectively inhibits ALK, preventing its phosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to reduced tumor cell viability.[1][5]
ALK Signaling Pathway
The diagram below illustrates the major signaling pathways activated by the oncogenic ALK fusion protein. Alectinib's inhibitory action is targeted at the initial ALK activation step.
Comparative Analysis of Alectinib Synthesis Routes
The synthesis of a complex molecule like Alectinib can be approached through various strategic disconnections. Below is a comparison of the established route utilizing this compound and a notable alternative.
Route 1: Established Synthesis via this compound
This route is a well-documented and scalable process for the production of Alectinib. The key building block, this compound, is introduced early in the synthesis. A representative workflow is depicted below.
Quantitative Performance Data for Route 1
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | This compound | tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | MeOH, AcCl, LiHMDS, tert-butyl acetate | - | - | [6] |
| 2 | tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 4-fluoro-3-nitrobenzonitrile, NaOH, Na2S2O4, HCl | 73.3 | >99.5 | [6] |
| 3 | tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | Alectinib | (Series of steps) | ~44 (from indole intermediate) | >99.9 | [7][8] |
| Overall | This compound | Alectinib | ~29-32 | >99.9 | [7][8] |
Route 2: Alternative Synthesis via Suzuki-Miyaura Cross-Coupling
An alternative approach has been developed that avoids the early introduction of iodine and instead utilizes a Suzuki-Miyaura cross-coupling reaction as a key step. This route starts from more readily available starting materials.[9][10]
Quantitative Performance Data for Alternative Routes
Information on the overall yield and purity for a complete, scaled-up alternative process is less publicly available. However, individual step yields are often reported in the literature. For instance, a novel synthesis of the tetracyclic core of Alectinib reported an overall yield of 29% with a purity exceeding 99.9 area%.[7] Another approach starting from 4-(4-methoxyphenyl)butyric acid or 2-ethyl anisole highlights good yields and no formation of regioisomeric mixtures.[9][10]
Experimental Protocols
Key Experimental Step in Route 1: Synthesis of tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate
The following is a summarized protocol based on published procedures.[6]
-
Esterification and Condensation: 2-(4-ethyl-3-iodophenyl)-2-methylpropionic acid (1 equivalent) is reacted with methanol and acetyl chloride to form the methyl ester. The resulting ester is then condensed with tert-butyl acetate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to yield tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.
-
Indole Formation: The oxopentanoate intermediate is then reacted with 4-fluoro-3-nitrobenzonitrile in the presence of a base such as sodium hydroxide.
-
Reductive Cyclization: The resulting nitro compound is reduced using a reducing agent like sodium dithionite (Na2S2O4).
-
Acid-catalyzed Cyclization: The intermediate amine undergoes an acid-catalyzed cyclization with hydrochloric acid to form the desired indole product, tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. The product can be purified by crystallization.
Comparison and Conclusion
| Feature | Route 1 (via this compound) | Alternative Routes (e.g., Suzuki-Miyaura) |
| Key Building Block | This compound | Simpler, more readily available starting materials (e.g., 4-(4-methoxyphenyl)butyric acid).[9][10] |
| Key Reactions | Claisen condensation, reductive cyclization, intramolecular Friedel-Crafts. | Suzuki-Miyaura cross-coupling, reductive cyclization.[9][10] |
| Scalability | Proven scalability to multi-kilogram scale with high purity.[7] | Potentially scalable, with some routes designed for manufacturing. |
| Yield | Overall yield of approximately 29-32%.[7][8] | Varies depending on the specific route; some report good yields for key steps.[9] |
| Purity | Consistently high purity (>99.9%).[7] | High purity is achievable, with some routes designed to minimize difficult-to-remove impurities.[7] |
| Process Safety & Environment | Efforts have been made to replace hazardous reagents and solvents. | Can be designed with green chemistry principles in mind. |
The established synthetic route for Alectinib utilizing This compound as a key intermediate has demonstrated robust and scalable performance, consistently delivering a high-purity final product. While alternative synthetic strategies offer the potential for using different starting materials and employing modern coupling reactions, the existing pathway remains a benchmark for industrial production. Further process optimization of any route should focus on improving overall yield, minimizing the use of hazardous reagents, and reducing the number of synthetic steps to enhance efficiency and cost-effectiveness.
References
- 1. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 2. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Proper Disposal of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is to treat it as special hazardous waste and arrange for its collection by a licensed disposal company.
This document provides essential procedural guidance for the safe and compliant disposal of this compound (CAS No. 1256584-73-2) in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Key Disposal Principles
The fundamental principle for the disposal of this compound is that it should not be discarded through conventional waste streams such as regular trash or sewer systems. Due to its chemical nature as an iodinated aromatic carboxylic acid, it requires handling as special waste.
| Parameter | Guideline | Source |
| Waste Classification | Special or Hazardous Waste | [1][2] |
| Disposal Method | Collection by a licensed professional waste disposal service | [1][3] |
| Containerization | Keep in suitable, closed, and properly labeled containers for disposal | [2][3] |
| Environmental Protection | Do not contaminate water, foodstuffs, or feed. Do not discharge to sewer systems. | [4] |
Step-by-Step Disposal Protocol
Researchers and laboratory personnel must follow this step-by-step guide for the proper disposal of this compound and its contaminated materials.
-
Segregation and Collection:
-
Isolate waste this compound, whether in solid form or in solution, from other laboratory waste streams.
-
Collect the waste in a designated, chemically compatible, and sealable container. Ensure the container is in good condition and free from leaks.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (1256584-73-2) and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Arranging for Disposal:
-
Handling Contaminated Materials:
-
Any materials, such as personal protective equipment (PPE), weighing paper, or absorbent pads, that are grossly contaminated with this compound should be collected and disposed of as hazardous waste along with the chemical itself.
-
Contaminated packaging should be disposed of as unused product.[3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, use, and disposal of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid (CAS No. 1256584-73-2). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks.
| PPE Category | Recommended Equipment | Specifications and Use Cases |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles must be worn at all times when handling the compound. A face shield should be worn over goggles when there is a risk of splashing or dust generation, such as during weighing or dissolution of the solid. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept fastened to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when handling the solid compound outside of a certified chemical fume hood or if dust is generated. Use a respirator with a particulate filter. |
Safe Handling and Experimental Workflow
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Experimental Workflow Diagram
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
